molecular formula C11H20BrNO2 B1603240 tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate CAS No. 889942-58-9

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B1603240
CAS No.: 889942-58-9
M. Wt: 278.19 g/mol
InChI Key: BTJNROBVHDMNFZ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20BrNO2 and its molecular weight is 278.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 2-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJNROBVHDMNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609150
Record name tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889942-58-9
Record name tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

[1]

Executive Summary

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate (CAS: 889942-58-9) is a specialized chiral building block used in medicinal chemistry for the synthesis of peptidomimetics and nitrogen-containing heterocycles.[1][2][3] Structurally, it consists of a piperidine ring substituted at the 2-position with a bromomethyl group, while the secondary amine is protected by a tert-butoxycarbonyl (Boc) group.

This guide provides a rigorous analysis of its molecular weight (MW) dynamics—crucial for mass spectrometry (MS) validation—along with its synthetic pathways and application in drug discovery.

Key Molecular Data
PropertyValue
IUPAC Name tert-butyl 2-(bromomethyl)piperidine-1-carboxylate
CAS Number 889942-58-9
Molecular Formula C₁₁H₂₀BrNO₂
Average Molecular Weight 278.19 g/mol
Monoisotopic Mass 277.07 (⁷⁹Br) / 279.06 (⁸¹Br)
Physical State White to off-white solid or viscous oil (depending on purity)

Physicochemical Profile & Molecular Weight Analysis[5]

Understanding the molecular weight of this compound requires more than a simple summation of atomic weights. Due to the presence of bromine, the compound exhibits a distinct isotopic signature that is critical for identity verification via Mass Spectrometry (MS).

Isotopic Distribution (The "Doublet" Signature)

Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. This creates a characteristic "doublet" pattern in the mass spectrum, where the molecular ion (M⁺) and the M+2 peak are of nearly equal intensity.

  • Peak A (⁷⁹Br): Contributes to the mass ~277.07 Da.

  • Peak B (⁸¹Br): Contributes to the mass ~279.06 Da.

Implication for Researchers: When analyzing LC-MS data, do not look for a single peak at 278.19. Instead, look for two peaks separated by 2 mass units at m/z 278 and 280 (for [M+H]⁺) or 300 and 302 (for [M+Na]⁺).

Solubility & Stability
  • Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate, MeOH). Insoluble in water.

  • Stability: The Boc group is acid-labile (cleaves with TFA/HCl). The alkyl bromide is susceptible to hydrolysis or nucleophilic attack if stored improperly. Store at 2–8°C under inert atmosphere (Ar/N₂).

Synthetic Routes & Causality

The synthesis of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate is typically achieved via the transformation of the corresponding alcohol, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

The Precursor Strategy

The choice of starting material is dictated by chirality. The 2-substituted piperidine scaffold is often derived from Pipecolic Acid (Piperidine-2-carboxylic acid).

  • Reduction: Pipecolic acid is reduced to the alcohol (2-hydroxymethyl piperidine).

  • Protection: The secondary amine is protected with Boc anhydride (Boc₂O) to prevent side reactions during bromination.

Bromination Protocols (Causality of Choice)

Two primary methods are employed to convert the alcohol to the bromide. The choice depends on the sensitivity of the Boc group.

  • Method A: Appel Reaction (Recommended)

    • Reagents: Carbon Tetrabromide (CBr₄) + Triphenylphosphine (PPh₃).

    • Mechanism: PPh₃ abstracts the oxygen, activating it for displacement by bromide.

    • Why: This reaction proceeds under neutral/mild conditions , preserving the acid-sensitive Boc group.

  • Method B: Mesylation/Displacement

    • Reagents: Methanesulfonyl chloride (MsCl) / Et₃N followed by LiBr.

    • Why: Useful if triphenylphosphine oxide removal (from Method A) is difficult during purification.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from Pipecolic Acid to the final Bromide, highlighting the critical decision points.

SynthesisWorkflowPipecolicAcidPipecolic Acid(Starting Material)ReductionReduction(LiAlH4 or BH3)PipecolicAcid->ReductionAminoAlcohol2-(Hydroxymethyl)piperidineReduction->AminoAlcoholBocProtectionBoc Protection(Boc2O, Et3N)AminoAlcohol->BocProtectionN_Boc_Alcoholtert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylateBocProtection->N_Boc_AlcoholBrominationBromination(Appel Reaction: CBr4, PPh3)N_Boc_Alcohol->Bromination Neutral Conditions Preserves BocFinalProducttert-Butyl 2-(bromomethyl)piperidine-1-carboxylate(MW: 278.19)Bromination->FinalProduct

Figure 1: Step-wise synthesis from Pipecolic Acid to the target Bromide, emphasizing Boc-preservation strategies.[4][5]

Quality Control & Characterization

Trustworthiness in synthesis is established through rigorous characterization. The following protocols validate the identity of the molecule.

Proton NMR (¹H-NMR) Signature

In CDCl₃, the molecule displays distinct signals:

  • Boc Group: A strong singlet (~9H) at 1.45 ppm .

  • Bromomethyl (-CH₂Br): A diastereotopic multiplet or doublet typically between 3.30 – 3.60 ppm . The electronegativity of Br deshields these protons.

  • Piperidine Ring: A complex set of multiplets from 1.40 – 2.00 ppm (ring CH₂) and 2.80 – 4.00 ppm (N-CH protons).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Observed Ions:

    • [M+H]⁺: 278.1 / 280.1 (Weak, often loses Boc group in source).

    • [M+Na]⁺: 300.1 / 302.1 (Stronger adduct).

    • [M - Boc + H]⁺: Loss of the Boc group (-100 Da) is common, showing peaks at 178 / 180 .

Applications in Drug Discovery[6]

This molecule serves as a "chiral pool" building block. Its 2-substitution pattern mimics the structure of Proline , a critical amino acid in determining protein secondary structure (turns and helices).

Peptidomimetics

Researchers use this scaffold to create non-peptide mimetics of proline-containing sequences. By reacting the bromomethyl group with nucleophiles (thiols, amines, phenols), the piperidine ring is incorporated into larger bioactive molecules.

Enzyme Inhibitors

The piperidine-2-carboxylic acid scaffold is prevalent in inhibitors of:

  • FKBP12 (Immunosuppressants): Mimicking the twisted amide bond of FK506.

  • HCV NS5A Inhibitors: Many antivirals contain chiral pyrrolidine or piperidine cores.

Application Logic Diagram

ApplicationLogicScaffoldtert-Butyl 2-(bromomethyl)piperidine-1-carboxylateIntermediateFunctionalizedPiperidine ScaffoldScaffold->Intermediate AlkylationNucleophileNucleophilic Attack(R-SH, R-NH2, R-OH)Nucleophile->IntermediateDeprotectionBoc Deprotection(TFA or HCl)Intermediate->DeprotectionDrugTargetPeptidomimetic /Enzyme InhibitorDeprotection->DrugTarget Active Pharmacophore

Figure 2: The role of the bromomethyl scaffold in generating bioactive peptidomimetics.[4]

Safety & Handling

  • Hazards: Alkyl bromides are potential alkylating agents and should be treated as potential carcinogens/mutagens. They are also lachrymators (induce tearing) and skin irritants.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Always handle inside a fume hood.

  • Disposal: Quench excess alkyl bromide with an amine or thiol scavenger before disposal into halogenated waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15512811, tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. (Note: General reference for the isomer class properties). Retrieved from [Link]

  • LookChem. tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate Product Details (CAS 889942-58-9). Retrieved from [Link]

Synthesis of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Building Block

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is a pivotal intermediate in medicinal chemistry and drug development. Its unique structural features, combining a conformationally restricted piperidine scaffold with a reactive bromomethyl group and a readily removable Boc protecting group, make it an invaluable building block for the synthesis of a diverse array of complex molecules and pharmaceutical agents. The piperidine moiety is a common motif in numerous biologically active compounds, and the bromomethyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions. This guide provides a comprehensive overview of a reliable and commonly employed protocol for the synthesis of this important compound, delving into the mechanistic underpinnings of the chemical transformations and offering practical insights for successful execution in a laboratory setting.

Strategic Overview: A Two-Step Approach

The most prevalent and efficient synthesis of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate involves a two-step sequence starting from the commercially available 2-(hydroxymethyl)piperidine. The overall strategy is as follows:

  • Protection of the Piperidine Nitrogen: The secondary amine of 2-(hydroxymethyl)piperidine is first protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions in the subsequent bromination step and to enhance the solubility of the intermediates in organic solvents.

  • Bromination of the Primary Alcohol: The resulting N-Boc protected alcohol is then converted to the corresponding bromide. A widely used and effective method for this transformation is the Appel reaction, which utilizes a phosphine reagent in conjunction with a bromine source.

This strategic approach is favored for its high efficiency, mild reaction conditions, and the relative ease of purification of the intermediate and final products.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate

This initial step focuses on the protection of the piperidine nitrogen with a Boc group.

Materials:

  • 2-(Hydroxymethyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, is often obtained as a colorless to pale yellow oil and can be used in the next step without further purification if deemed sufficiently pure by analytical methods such as ¹H NMR.

Part 2: Synthesis of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

This step involves the conversion of the primary alcohol to the desired bromide using the Appel reaction.

Materials:

  • tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Diethyl ether

  • Celite®

  • Hexane

  • Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Dissolve tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous diethyl ether or DCM.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated triphenylphosphine oxide.[1]

  • Wash the Celite® pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford tert-butyl 2-(bromomethyl)piperidine-1-carboxylate as a white to light yellow solid.[1]

Reaction Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Bromination (Appel Reaction) Start 2-(Hydroxymethyl)piperidine Reagent1 (Boc)₂O, Base (e.g., TEA) DCM or THF Start->Reagent1 Intermediate tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate Reagent1->Intermediate Reagent2 PPh₃, CBr₄ DCM or Et₂O Intermediate->Reagent2 Intermediate->Reagent2 Product tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate Reagent2->Product

Caption: Overall synthetic workflow for tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate.

Mechanistic Insights: The Appel Reaction

The conversion of the alcohol to the bromide in the second step proceeds via the Appel reaction. Understanding the mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The reaction is initiated by the activation of triphenylphosphine with carbon tetrabromide to form a phosphonium salt.[2][3][4] The alcohol then acts as a nucleophile, attacking the phosphorus center of the phosphonium salt.[2][3][4] This results in the formation of an oxyphosphonium intermediate.[2][3][4] The key to this reaction is that the oxygen of the original alcohol is now part of a good leaving group (triphenylphosphine oxide).[2][3][4] Finally, the bromide ion, generated in the initial activation step, displaces the triphenylphosphine oxide in an Sₙ2 fashion, leading to the desired alkyl bromide with an inversion of configuration at the stereocenter, if applicable.[2][3][5]

Data Summary: Reaction Parameters

The following table summarizes typical reaction conditions and reported yields for the bromination step, providing a comparative overview for researchers.

Brominating SystemSolventTemperatureTime (h)Yield (%)Reference
PPh₃, CBr₄Diethyl etherrt18~59[1]
PPh₃, CBr₄Dichloromethane0 °C to rt--[6]
PPh₃, NBSDichloromethane0 °C to rt--[5]

Purification and Characterization

Purification:

The final product, tert-butyl 2-(bromomethyl)piperidine-1-carboxylate, is typically purified by flash column chromatography on silica gel.[1] A gradient of ethyl acetate in hexane is commonly employed to elute the product. The progress of the chromatography can be monitored by TLC.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

  • Melting Point: For solid compounds, the melting point is a useful indicator of purity.

The physical appearance of the purified product is typically a white to light yellow powder or crystal.

Safety Considerations

  • Carbon tetrabromide (CBr₄) is toxic and should be handled in a well-ventilated fume hood.

  • Triphenylphosphine (PPh₃) can cause irritation upon contact.

  • Dichloromethane (DCM) is a suspected carcinogen.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate via a two-step sequence involving Boc protection and a subsequent Appel reaction is a robust and reliable method suitable for laboratory-scale preparation. By understanding the underlying reaction mechanisms and adhering to the detailed protocols, researchers can efficiently access this versatile building block for their synthetic endeavors in drug discovery and development. The self-validating nature of this protocol, with clear checkpoints for purification and characterization, ensures the integrity of the final product.

References

Sources

Technical Monograph: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for application scientists and medicinal chemists. It moves beyond basic synthesis into the strategic utility, quality control, and scalable production of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate.

Synonyms: N-Boc-2-bromomethylpiperidine | CAS: 158407-04-6 (Racemic), 160836-39-5 (S-isomer)

Part 1: Executive Summary & Structural Logic

In the landscape of modern drug discovery, tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate represents a "privileged intermediate." Its value lies not in its final activity, but in its role as a chiral bifunctional scaffold .

Structurally, it presents two orthogonal reactive sites:

  • The Warhead (Electrophile): The primary alkyl bromide (–CH₂Br) at the C2 position. It is highly susceptible to SN2 displacement but sterically influenced by the adjacent ring nitrogen.

  • The Shield (Protecting Group): The tert-butoxycarbonyl (Boc) group on the nitrogen prevents self-polymerization and directs regioselectivity during nucleophilic attacks.

The "Discovery" Context: Unlike a novel drug target discovered in a single moment of insight, the "discovery" of this molecule is defined by the evolution of stereoselective access . Early methods relied on the hydrogenation of pyridine-2-methanol followed by non-selective protection, yielding racemates. The true breakthrough for pharmaceutical application was the development of scalable routes starting from the Chiral Pool (specifically L-Pipecolic acid), allowing researchers to access the (S)-enantiomer with >98% ee (enantiomeric excess), a critical requirement for modern pharmacophores.

Part 2: Synthetic Evolution & Validated Protocols

The Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the industry-standard "Chiral Pool" route, favored for its retention of stereochemistry compared to the older pyridine-reduction routes.

SynthesisPath Start L-Pipecolic Acid (Chiral Pool) Inter1 N-Boc-L-Pipecolic Acid Start->Inter1 Boc2O, NaOH (Protection) Inter2 N-Boc-2-hydroxymethyl piperidine (Alcohol) Inter1->Inter2 1. i-BuOCOCl (Mixed Anhydride) 2. NaBH4 (Reduction) Note1 CRITICAL: Avoid LAH reduction to prevent racemization. Inter1->Note1 Final N-Boc-2-(bromomethyl) piperidine (Target) Inter2->Final CBr4, PPh3 (Appel Reaction)

Caption: Figure 1. Stereoconservative synthesis from L-Pipecolic Acid. The Mixed Anhydride reduction is preferred over Lithium Aluminum Hydride (LAH) to minimize racemization risk.

Detailed Experimental Protocol

This protocol describes the synthesis of the (S)-enantiomer. For the racemic version, start with commercially available 2-piperidinemethanol.

Phase 1: Reduction of the Acid to Alcohol

Rationale: Direct reduction of the acid with Borane (BH₃) is effective but expensive and hazardous at scale. The Mixed Anhydride method is the self-validating choice for scale-up.

  • Activation: Dissolve N-Boc-L-pipecolic acid (1.0 eq) in dry THF under N₂. Cool to -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.1 eq).

    • Checkpoint: Formation of a white precipitate (NMM·HCl) indicates successful anhydride formation.

  • Reduction: After 15 mins, filter off the salt (rapidly, under inert gas) or add the suspension directly to a solution of NaBH₄ (2.5 eq) in water/THF at 0°C.

    • Mechanism:[1][2][3][4][5] The mixed anhydride is highly electrophilic; NaBH₄ reduces it selectively to the primary alcohol without touching the Boc carbamate.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[6] The product, N-Boc-2-hydroxymethylpiperidine, is usually a viscous oil.

Phase 2: The Appel Reaction (Bromination)

Rationale: Using HBr or PBr₃ is often too harsh for the Boc group (acid labile). The Appel Reaction is neutral and drives the reaction via the formation of strong P=O bonds.

  • Setup: Dissolve the alcohol (from Phase 1) and CBr₄ (1.25 eq) in dry DCM. Cool to 0°C.

  • Addition: Add PPh₃ (1.5 eq) portion-wise.

    • Visual Cue: The solution will turn slightly yellow. A deep orange/brown color suggests decomposition or iodine contamination.

  • Completion: Stir at RT for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (polar) should disappear, replaced by a faster-moving non-polar spot (Bromide).

  • Purification: Add pentane or diethyl ether to precipitate Triphenylphosphine oxide (TPPO). Filter. Flash chromatography is required to remove residual TPPO.

Data Summary Table: Comparison of Halogenation Methods

MethodReagentsBoc StabilityYieldScalability
Appel (Recommended) CBr₄ / PPh₃High (Neutral pH)85-95%Good (TPPO removal is the bottleneck)
Classic PBr₃Low (Generates HBr)40-60%Poor (Boc deprotection side-reaction)
Mesylation MsCl / LiBrHigh75-85%Excellent (Two steps, but easy purification)

Part 3: Applications in Drug Discovery[7]

This scaffold is a gateway to bicyclic systems. A primary application is the synthesis of Diazabicyclooctanes (DBOs) , a class of non-beta-lactam beta-lactamase inhibitors (similar to Avibactam).

Reaction Logic: The "Self-Destruct" Cyclization

The following diagram illustrates how this molecule is used to build bicyclic rings via intramolecular nucleophilic substitution.

ApplicationLogic Scaffold N-Boc-2-(bromomethyl) piperidine Deprotect TFA Deprotection (Removes Boc) Scaffold->Deprotect Acidic Conditions FreeAmine Free Amine Intermediate (Unstable) Deprotect->FreeAmine Cyclization Intramolecular Cyclization (Aziridinium Formation) FreeAmine->Cyclization Spontaneous Nucleophile External Nucleophile Attack (Ring Opening) Cyclization->Nucleophile Target Synthesis

Caption: Figure 2.[6][7] The reactivity profile.[1][4][5][8][9][10][11][12] Deprotection of the amine in the presence of the bromide can lead to rapid intramolecular cyclization to form an aziridinium ion.

Case Study: Kinase Inhibitors

In the development of specific CDK (Cyclin-Dependent Kinase) inhibitors, the 2-bromomethyl moiety serves as an anchor.

  • Mechanism: The bromide is displaced by a thiol or secondary amine attached to a heteroaromatic core (e.g., pyrazole or pyridine).

  • Result: This tethers the solubilizing piperidine ring to the kinase-binding warhead at a precise stereochemical angle, improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Part 4: Quality Control & Stability (Self-Validating Systems)

Analytical Validation

To ensure the integrity of the "Discovery," one must validate the structure.

  • 1H NMR (Chloroform-d): Look for the diagnostic diastereotopic protons of the -CH₂Br group. They typically appear as a multiplet or two doublets of doublets (dd) in the 3.2 – 3.6 ppm range.

  • 13C NMR: The -CH₂Br carbon appears around 30-35 ppm . The Boc carbonyl is distinct at ~155 ppm.

Stability & Handling
  • Light Sensitivity: Alkyl bromides can undergo homolytic cleavage under UV light, generating radicals and turning the sample brown (liberation of Br₂). Store in amber vials.

  • Thermal Stability: Stable at room temperature for weeks, but long-term storage should be at 4°C or -20°C .

  • Lachrymator Warning: Like many benzyl/alkyl halides, this compound is a potent lachrymator. Handle only in a fume hood.

References

  • Synthesis of Chiral Piperidines: Passiniemi, M., & Koskinen, A. M. (2013). Asymmetric Synthesis of Substituted Piperidines. Beilstein Journal of Organic Chemistry. [Link]

  • Appel Reaction Methodology: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. [Link]

  • Applications in Peptidomimetics (Pipecolic Acid Derivatives): Couty, F. (1999). Asymmetric Synthesis of 2-Substituted Piperidines. Amino Acids. [Link]

  • Safety Data & Properties: PubChem Compound Summary for CID 15512811. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (Analogous safety profile).[8][13] [Link]

  • Medicinal Chemistry Utility (Diazabicyclooctanes): Coleman, K. (2011). Diazabicyclooctanes (DBOs): A Potent New Class of Non-Beta-Lactam Beta-Lactamase Inhibitors. Current Opinion in Microbiology. [Link]

Sources

Methodological & Application

The Versatile Building Block: Tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged motif in drug design. A particularly valuable, yet nuanced, building block for introducing this moiety is tert-butyl 2-(bromomethyl)piperidine-1-carboxylate. This bifunctional reagent, featuring a Boc-protected piperidine nitrogen and a reactive bromomethyl group, offers medicinal chemists a powerful tool for constructing complex molecular architectures with precise control. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications, complete with detailed experimental protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate is paramount for its effective and safe utilization in the laboratory.

PropertyValue
Molecular Formula C₁₁H₂₀BrNO₂
Molecular Weight 278.19 g/mol
Appearance White to light yellow powder or crystal
Melting Point 46.0 to 50.0 °C
Boiling Point 318.3±15.0 °C (Predicted)
Solubility Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.
CAS Number 311656-91-8

Safety and Handling: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is harmful if swallowed and causes serious eye irritation. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of the Building Block

The synthesis of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate is a two-step process commencing with the commercially available 2-piperidinemethanol. The synthetic pathway involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the conversion of the primary alcohol to a bromide.

Synthesis cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination (Appel Reaction) 2-Piperidinemethanol 2-Piperidinemethanol N-Boc-2-piperidinemethanol tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate 2-Piperidinemethanol->N-Boc-2-piperidinemethanol DCM, rt, 16h Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) Boc_Anhydride->N-Boc-2-piperidinemethanol N-Boc-2-piperidinemethanol_2 tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate Final_Product tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate N-Boc-2-piperidinemethanol_2->Final_Product DCM, 0°C to rt Reagents_Appel Carbon tetrabromide (CBr₄) Triphenylphosphine (PPh₃) Reagents_Appel->Final_Product Reactivity cluster_nucleophiles Nucleophiles BuildingBlock tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate AlkylatedProduct Alkylated Products BuildingBlock->AlkylatedProduct Sₙ2 Reaction Amine Amine (R-NH₂) Amine->AlkylatedProduct Phenol Phenol (Ar-OH) Phenol->AlkylatedProduct Thiol Thiol (R-SH) Thiol->AlkylatedProduct Indole Indole Indole->AlkylatedProduct

Sources

Application Note: Strategic Alkylation Protocols using tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

[1][2]

Abstract & Molecule Profile[3][4]

This guide details the reactivity and handling of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate (CAS: 156627-06-2 / Analogous to 158407-04-6 regioisomers).[1][2] Unlike its unhindered 4-substituted counterparts, the 2-substituted isomer presents unique synthetic challenges due to the proximity of the bulky tert-butoxycarbonyl (Boc) group and the

12

Successful utilization of this building block requires protocols that accelerate nucleophilic substitution (


Core Reactivity Parameters
ParameterCharacteristicImpact on Protocol
Electrophilicity Primary Alkyl BromideModerate intrinsic reactivity.[1][2]
Steric Environment

-Branched (Ring + Boc)
Significantly retards

approach; requires activation.[1][2]
Major Side Reaction E2 EliminationFormation of exocyclic alkene (methylene piperidine) under harsh basic conditions.[2]
Solubility LipophilicSoluble in DCM, THF, DMF, MeCN.[1] Insoluble in water.[2]

Mechanistic Reactivity & Decision Matrix

The reaction trajectory is dictated by the "Steric Wall" created by the N-Boc rotamers. The nucleophile must approach the methylene carbon (

DOT Diagram: Reaction Pathway & Logic Flow

ReactionPathwaysStartN-Boc-2-(bromomethyl)piperidineDecisionSelect NucleophileStart->DecisionPath_OO/S-Nucleophiles(Phenols, Thiols)Decision->Path_OPath_NN-Nucleophiles(Amines, Anilines)Decision->Path_NPath_CC-Nucleophiles(Malonates, Enolates)Decision->Path_CCond_FinkelProtocol A:Finkelstein Cond.(Cs2CO3 + KI, DMF)Path_O->Cond_FinkelPreferredPath_N->Cond_FinkelRequires HeatCond_StrongProtocol B:Controlled Deprotonation(NaH, 0°C -> RT)Path_C->Cond_StrongStrict Temp ControlProd_EtherTarget: Ether/Thioether(High Yield)Cond_Finkel->Prod_EtherProd_AmineTarget: 2-AminomethylpiperidineCond_Finkel->Prod_AmineProd_CarbonTarget: HomopipecolicDerivativesCond_Strong->Prod_CarbonSide_ElimRISK: Elimination(Exocyclic Alkene)Cond_Strong->Side_ElimIf T > 40°C

Figure 1: Decision matrix for selecting alkylation conditions based on nucleophile type. Note the divergence in protocols to mitigate elimination risks.

Protocol A: Heteroatom Alkylation (O-, S-, N-)

Best for: Phenols, Thiophenols, Indoles, and Secondary Amines.[1][2] Rationale: The intrinsic reactivity of the bromide is too slow for standard conditions (

Finkelstein Modification

2
Materials
  • Substrate: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate (1.0 equiv)

  • Nucleophile: Phenol/Amine derivative (1.1 – 1.2 equiv)[2]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)[2]

  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (1.0 mmol) in anhydrous DMF (10 mL).

  • Activation: Add

    
     (2.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (color change often observed for phenols).[2]
    
  • Addition: Add KI (0.1 mmol) followed by the Piperidine Electrophile (1.0 mmol).

    • Critical Check: If the electrophile is an oil, dilute it in a minimal amount of DMF before addition to prevent local concentration spikes.

  • Reaction: Heat the mixture to 60°C .

    • Note: Do not exceed 80°C. Higher temperatures drastically increase the rate of E2 elimination (HBr loss).

  • Monitoring: Monitor via TLC or LCMS every 2 hours. The reaction typically reaches completion in 6–12 hours. Look for the disappearance of the bromide (

    
     signals may be weak for Boc-compounds; look for the 
    
    
    or fragment ions).
  • Workup:

    • Dilute with Ethyl Acetate (30 mL).[2]

    • Wash with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF.[2]

    • Dry over

      
      , filter, and concentrate.[1][3]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: C-Alkylation (Carbon Nucleophiles)

Best for: Malonates,

12Rationale:2
Materials
  • Substrate: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate (1.0 equiv)

  • Nucleophile: Diethyl malonate (or equivalent) (1.5 equiv)[2]

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv)[2]

  • Solvent: Anhydrous THF or DMF/THF (1:1 mixture)

Step-by-Step Procedure
  • Enolate Formation:

    • Suspend NaH (1.5 mmol) in anhydrous THF (5 mL) at 0°C under Nitrogen/Argon.

    • Dropwise add the Carbon Nucleophile (1.5 mmol) dissolved in THF (2 mL).[2] Evolution of

      
       gas will be vigorous.[2]
      
    • Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure complete enolate formation (solution usually turns clear or slightly yellow).

  • Coupling:

    • Cool the enolate solution back to 0°C .

    • Add the Piperidine Electrophile (1.0 mmol) dropwise.[2]

    • Optional Additive: If reaction is sluggish, add LiBr (1.0 equiv).[2] Lithium coordinates the Boc carbonyl and the leaving group, tightening the transition state (See Orsini et al. logic for similar scaffolds).

  • Progression: Allow the reaction to warm to RT slowly overnight.

    • Warning: Do not reflux.[2] If conversion is low after 18h, add a catalytic amount of KI (0.1 equiv) and heat gently to 40°C.

  • Quench & Workup:

    • Quench with saturated

      
       solution at 0°C.
      
    • Extract with diethyl ether or EtOAc.[2]

    • Purify via chromatography.[2][4][5]

Troubleshooting & Optimization Data

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Steric hindrance prevents approach.[1][2]Switch solvent to DMF (if using THF).[2] Add 20 mol% KI.[2] Increase temp to 60°C.
New Spot (Lower Rf than SM) Hydrolysis of Boc group.Ensure conditions are strictly anhydrous.[2] Avoid strong acids during workup.[2]
New Spot (Non-polar, alkene) E2 Elimination (Exocyclic alkene).[2]Base is too strong or temp too high.[2] Switch from NaH to

(if possible) or lower temp.
Product is unstable Boc migration or cleavage.Store product at -20°C. Avoid prolonged exposure to silica gel (slightly acidic).[1][2]

References

  • Mechanistic Basis of Hindered Alkylation

    • Smith, M. B., & March, J.[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussions on Beta-branching effects in

      
       reactions).
      
    • Orsini, P., et al.[3] "Regioselective

      
      -Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate." Synthesis, 2007.[2][3] Link (Demonstrates Lithium-assisted alkylation on similar N-Boc-piperidine scaffolds).
      
  • Finkelstein/Cesium Carbonate Protocols

    • Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[1][2] Tetrahedron Letters, 2001.[2] (Foundational protocol for using Cs2CO3/DMF for hindered substrates).

  • Specific Scaffold Data (Analogous 4-isomer)

    • PubChem Compound Summary for tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. Link (Provides physical property baselines applicable to the 2-isomer).[2]

  • General N-Boc-Heterocycle Handling

    • BenchChem Protocols. "Nucleophilic Substitution Reactions with Tos-PEG9-Boc." Link (General handling of Boc-protected electrophiles).[2]

Navigating the Labyrinth: A Guide to Boc Deprotection of 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Medicinal Chemist

Introduction: The Privileged Piperidine and the Boc Conundrum

The 2-substituted piperidine motif is a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation. The synthesis of these vital building blocks frequently employs the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen. The Boc group is favored for its stability to a wide range of nucleophilic and basic conditions, yet its removal, a seemingly routine transformation, is fraught with challenges, particularly when a substituent is present at the C2 position.

This application note serves as an in-depth guide for researchers, scientists, and drug development professionals on the methodologies for Boc deprotection of 2-substituted piperidines. We will delve into the mechanistic underpinnings of common deprotection strategies, address the critical challenges of steric hindrance and stereochemical integrity, and provide detailed, field-proven protocols to navigate this crucial synthetic step with confidence.

The Core Challenge: Influence of the 2-Substituent

The presence of a substituent at the C2 position introduces two primary challenges to Boc deprotection:

  • Steric Hindrance: A bulky 2-substituent can sterically shield the Boc group, slowing down the rate of cleavage. This can lead to incomplete reactions, necessitating harsher conditions that may compromise the integrity of other functional groups in the molecule[1].

  • Risk of Epimerization: If the C2 carbon is a stereocenter, the deprotection process, especially under acidic conditions, can create a risk of epimerization. This occurs through the transient formation of a planar iminium ion, which can be reprotonated from either face, leading to a loss of stereochemical purity. Maintaining stereochemical fidelity is often paramount for biological activity.

The choice of deprotection method must therefore be a carefully considered decision, balancing the need for efficient cleavage with the preservation of the molecule's stereochemistry and overall structure.

Mechanism of Acid-Catalyzed Boc Deprotection

The most common method for Boc group removal is acid-catalyzed hydrolysis[2]. The generally accepted mechanism proceeds through a three-step sequence:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group, activating it for cleavage.

  • Fragmentation: The protonated intermediate fragments to form a stable tert-butyl cation, carbon dioxide, and the free amine.

  • Protonation of the Amine: The liberated piperidine nitrogen is protonated by the excess acid to form the corresponding ammonium salt[3].

The formation of the stable, gaseous byproducts (isobutylene and CO2) drives the reaction to completion.

Sources

Application in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Covalent Inhibitor Synthesis

Abstract

The "renaissance" of covalent inhibitors—exemplified by blockbuster drugs like Ibrutinib (BTK), Osimertinib (EGFR), and Sotorasib (KRAS G12C)—has fundamentally shifted drug discovery paradigms.[1] Unlike reversible binders, covalent inhibitors form a specific, irreversible bond with a nucleophilic residue (typically Cysteine) on the target protein. This mechanism offers distinct advantages: near-infinite residence time, high potency, and the ability to target shallow, "undruggable" binding sites.

This guide provides a comprehensive workflow for the synthesis and validation of Targeted Covalent Inhibitors (TCIs) . We focus on the installation of acrylamide warheads (the industry standard) and the critical transition from chemical synthesis to biochemical validation using


 kinetics, rather than the flawed 

metric.

Rational Design & Synthetic Strategy

The design of a TCI requires a "two-step" recognition motif:

  • Non-Covalent Scaffold: A reversible ligand that positions the molecule within the binding pocket (driving affinity,

    
    ).
    
  • Electrophilic Warhead: A reactive group positioned to intercept a specific nucleophile (driving inactivation rate,

    
    ).
    

The Warhead of Choice: Acrylamides Acrylamides are preferred because they are "tunable" Michael acceptors. They are generally unreactive toward circulating thiols (like glutathione) but become highly reactive when positioned adjacent to a cysteine in the enzyme active site (the "proximity effect").

Workflow Visualization

The following diagram outlines the critical path from scaffold selection to kinetic validation.

TCI_Workflow Design 1. Scaffold Design (Docking & Modeling) Synthesis 2. Warhead Installation (Acrylamide Synthesis) Design->Synthesis Select Electrophile MS_Valid 3. Structural Validation (Intact Protein MS) Synthesis->MS_Valid Confirm Adduct Kinetics 4. Kinetic Validation (k_inact / K_I Determination) MS_Valid->Kinetics Quantify Potency Kinetics->Design SAR Iteration

Figure 1: Integrated workflow for Targeted Covalent Inhibitor development. Note the iterative loop where kinetic data informs scaffold optimization.

Protocol A: Chemical Synthesis of Acrylamide Inhibitors

While direct coupling with acryloyl chloride is common, it is prone to polymerization and side reactions. Field Insight: The "masked" approach using 3-chloropropionyl chloride followed by base-mediated elimination is superior for complex scaffolds (e.g., the Osimertinib synthesis route). This method offers higher yields and cleaner crude profiles.

Materials
  • Amine-bearing Scaffold (R-NH₂): 1.0 equiv.

  • 3-Chloropropionyl Chloride: 1.1 equiv.

  • Triethylamine (TEA) or DIPEA: 2.5 equiv.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Quench: Saturated NaHCO₃.

Step-by-Step Procedure
  • Acylation (The "Masked" Step):

    • Dissolve the amine scaffold (R-NH₂) in anhydrous DCM under an inert atmosphere (

      
       or Ar).
      
    • Cool the reaction to 0°C (ice bath). Causality: Low temperature prevents uncontrolled bis-acylation.

    • Add 1.0 equiv of base (TEA/DIPEA).

    • Dropwise add 3-chloropropionyl chloride (1.1 equiv).[2]

    • Stir at 0°C for 30–60 mins. Monitor by LC-MS for the intermediate (Mass = R-NH₂ + 90 Da).

  • Elimination (Warhead Formation):

    • Once the intermediate is formed, add the remaining base (1.5 equiv ) and allow the reaction to warm to room temperature (20–25°C) .

    • Stir for 2–4 hours. The base induces E2 elimination of HCl, generating the acrylamide double bond.

    • Checkpoint: LC-MS should show a mass shift of -36 Da (loss of HCl) from the intermediate, resulting in a net +54 Da shift from the starting amine.

  • Workup & Purification:

    • Quench with sat. NaHCO₃. Extract with DCM (3x).

    • Dry organics over MgSO₄ and concentrate.

    • Crucial: Purify via flash chromatography. Note: Avoid nucleophilic solvents (methanol/ethanol) during storage, as they can slowly add to the acrylamide over months.

Protocol B: Biochemical Validation ( )

The Trap of


:  For covalent inhibitors, 

is time-dependent . If you incubate longer, the

decreases (improves) until it reaches the enzyme concentration. Therefore,

is invalid for SAR ranking. You must determine

(max rate of bond formation) and

(reversible binding affinity).[2]
The Kinetic Mechanism

The reaction proceeds in two steps:

  • Reversible binding (

    
    ).
    
  • Irreversible bond formation (

    
    ).
    

Kinetic_Scheme E E EI E·I Reversible Complex E->EI k_on I I EI->E k_off EI_cov E-I Covalent Adduct EI->EI_cov k_inact

Figure 2: Two-step mechanism of covalent inhibition.


.[2] The efficiency of the drug is defined by the ratio 

.
Experimental Protocol (Discontinuous Method)

Materials:

  • Target Enzyme (Kinase/Protease).[2]

  • Substrate (Fluorogenic or FRET-based).[2]

  • Inhibitor stocks (DMSO).

Procedure:

  • Preparation: Prepare a 2-fold dilution series of the inhibitor (e.g., 8 concentrations). Ideally, range from

    
     to 
    
    
    
    .
  • Incubation: Incubate Enzyme + Inhibitor at Room Temp.

  • Time Points: At specific time intervals (e.g.,

    
     = 0, 5, 10, 20, 30, 60 min), remove an aliquot.
    
  • Activity Measurement: Dilute the aliquot into a solution containing a saturating concentration of Substrate (

    
    ). Measure the initial velocity (
    
    
    
    ). Causality: High substrate prevents re-binding of any dissociated inhibitor and ensures we measure remaining active enzyme.
  • Data Processing:

    • Step 1: Plot

      
       vs. Time for each inhibitor concentration.[2]
      
    • Step 2: The slope of each line is

      
       (the observed rate of inactivation).
      
    • Step 3: Plot

      
       vs. Inhibitor Concentration 
      
      
      
      .[2]
    • Step 4: Fit to the hyperbolic equation:

      
      [2]
      

Data Interpretation Table:

ParameterDefinitionTarget Value (Drug-Like)

Affinity of the initial non-covalent binding.[3]< 100 nM (High affinity)

Rate of covalent bond formation.[2]> 0.01

(Fast reaction)

Second-order rate constant (Efficiency).[2]>

Protocol C: Structural Validation (Intact Protein MS)

Before trusting kinetic data, you must prove the inhibition is covalent and stoichiometric (1:1).

Method: LC-MS (TOF or Orbitrap) of the Intact Protein.

  • Incubation: Mix Enzyme (1-5 µM) + Inhibitor (10-50 µM, excess) in buffer. Incubate for 60 min.

  • Desalting: Use a C4 reverse-phase spin column or online trap cartridge to remove salts and non-covalently bound inhibitor. Causality: Non-covalent binders will wash off during ionization/desalting; only covalent adducts survive.[2]

  • Analysis: Deconvolute the raw charge envelope to zero-charge mass.

  • Validation Criteria:

    • Mass Shift (

      
      ):  Must equal 
      
      
      
      .[2]
    • Note: If using the acrylamide synthesis above, the shift is exactly the MW of the acrylamide parent. There is no leaving group in a Michael addition (unlike nucleophilic substitution).

    • Stoichiometry: Look for a single adduct (+1). Multiple adducts (+2, +3) indicate promiscuity (non-specific labeling of surface cysteines), which is a major red flag for toxicity.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis." Proceedings of the National Academy of Sciences, 111(1), 173-178. (Describes the 3-chloropropionyl chloride route). Link[2]

  • Strelow, J. M. (2017). "A perspective on the kinetics of covalent binding inhibition." SLAS Discovery, 22(1), 5-20. Link[2]

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery." Wiley-Interscience. (Standard text for

    
     methodology). Link[2]
    
  • Bauer, R. A. (2015). "Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies."[5] Drug Discovery Today, 20(9), 1061-1073. Link

Sources

Catalytic Functionalization of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Functionalized Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is a particularly valuable synthetic intermediate. The Boc (tert-butoxycarbonyl) protecting group offers robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions. The primary bromoalkyl moiety at the 2-position serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth overview of modern catalytic methods for the functionalization of this key building block, offering both mechanistic insights and detailed experimental protocols for researchers in drug discovery and development.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging C(sp³)–C(sp²) Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the functionalization of sp³-hybridized centers has been a significant area of advancement. For tert-butyl 2-(bromomethyl)piperidine-1-carboxylate, several palladium-catalyzed methods are particularly effective for creating a new bond between the methylene carbon and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl group.

A. Suzuki-Miyaura Coupling: Partnering with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation due to the operational simplicity and the commercial availability and stability of boronic acids.[1] The reaction of an alkyl halide with a boronic acid is more challenging than the corresponding reaction with an aryl halide, but with the appropriate choice of catalyst, ligand, and base, high yields can be achieved.

Mechanistic Rationale: The catalytic cycle of a Suzuki-Miyaura coupling typically begins with the oxidative addition of the alkyl bromide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[2][3]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation (Ar-B(OR')_2) R-Pd(II)-Ar(L_n) R-Pd(II)-Ar(L_n) Transmetalation->R-Pd(II)-Ar(L_n) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Product R-Ar Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate with an Arylboronic Acid

This protocol is adapted from general procedures for the Suzuki coupling of alkyl halides.

Materials:

  • tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add tert-butyl 2-(bromomethyl)piperidine-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the alkyl bromide should be around 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Parameter Typical Range/Value Rationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂/SPhosBulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is often optimal for solubility of both the organic and inorganic reagents.
Temperature 80-110 °CHigher temperatures are often required to promote the oxidative addition of the alkyl bromide.
B. Negishi Coupling: Employing Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, often allowing for milder reaction conditions.[4] The preparation of the organozinc reagent is a key step, and it can be generated in situ from the corresponding organolithium or Grignard reagent.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of the organic group from zinc to the palladium center.[1][5]

Experimental Protocol: Negishi Coupling of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate with an Aryl Zinc Reagent

This protocol is based on general procedures for Negishi couplings of alkyl halides.[6]

Materials:

  • tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

  • Aryl bromide (for in situ generation of the organozinc reagent)

  • n-Butyllithium or Magnesium turnings

  • Zinc chloride (ZnCl₂)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

Part 1: Preparation of the Aryl Zinc Reagent (in situ)

  • To a flame-dried Schlenk flask containing the aryl bromide (1.2 equiv) in anhydrous THF under argon, add n-butyllithium (1.1 equiv) at -78 °C. Stir for 30 minutes.

  • To this solution, add a solution of ZnCl₂ (1.2 equiv) in anhydrous THF at -78 °C and allow the mixture to warm to room temperature.

Part 2: Cross-Coupling Reaction

  • In a separate flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv).

  • Evacuate and backfill with argon.

  • Add a solution of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous THF.

  • To this mixture, add the freshly prepared solution of the aryl zinc reagent via cannula.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Range/Value Rationale
Palladium Catalyst Pd₂(dba)₃/SPhos, Pd(OAc)₂/XPhosBulky, electron-rich ligands are crucial for promoting the coupling of sp³ centers.
Organometallic Reagent Aryl-ZnClHighly reactive nucleophile, often generated in situ.
Solvent THF, DioxaneAnhydrous conditions are essential due to the moisture sensitivity of the organozinc reagent.
Temperature Room Temperature to 60 °CMilder conditions are often possible compared to Suzuki couplings.

II. Nickel-Catalyzed Cross-Coupling Reactions: A Cost-Effective Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[7] They often exhibit unique reactivity and can be particularly effective for the coupling of alkyl halides.

A. Kumada-Corriu Coupling: Utilizing Grignard Reagents

The Kumada-Corriu coupling employs Grignard reagents, which are highly reactive and readily available.[8] This method is particularly useful for forming C(sp³)–C(sp³) bonds.

Mechanistic Rationale: The mechanism is thought to involve the oxidative addition of the alkyl bromide to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination.

Experimental Protocol: Kumada-Corriu Coupling of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate with an Alkyl Grignard Reagent

This protocol is adapted from general procedures for nickel-catalyzed alkyl-alkyl couplings.[9]

Materials:

  • tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

  • Alkyl magnesium bromide (1.5 equiv)

  • NiCl₂(dppp) (5 mol%)

  • Anhydrous Diethyl ether or THF

Procedure:

  • To a flame-dried Schlenk flask, add NiCl₂(dppp) (0.05 equiv).

  • Evacuate and backfill with argon.

  • Add anhydrous diethyl ether or THF.

  • Cool the mixture to 0 °C and add a solution of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate (1.0 equiv) in the same solvent.

  • Slowly add the alkyl magnesium bromide (1.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Range/Value Rationale
Nickel Catalyst NiCl₂(dppp), NiCl₂(dppe)Phosphine ligands stabilize the nickel catalyst and modulate its reactivity.
Organometallic Reagent Alkyl-MgBrA strong nucleophile for C-C bond formation.
Solvent Diethyl ether, THFAnhydrous conditions are critical due to the high reactivity of Grignard reagents.
Temperature 0 °C to Room TemperatureThe high reactivity of Grignard reagents allows for lower reaction temperatures.

III. Photoredox Catalysis: A Mild and Modern Approach

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of C-C bonds under exceptionally mild conditions.[10][11] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates from alkyl halides.

Mechanistic Rationale: The photocatalyst, excited by visible light, can reduce the alkyl bromide to generate an alkyl radical. This radical can then engage in various bond-forming reactions, such as addition to an electron-deficient olefin (Giese addition) or coupling with a nucleophile in a dual catalytic system with a transition metal like nickel.

Diagram of a General Photoredox Catalytic Cycle

Photoredox_Cycle cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC PC PC_excited PC* PC->PC_excited hν (Visible Light) PC_oxidized PC+ PC_excited->PC_oxidized SET to Acceptor PC_reduced PC- PC_excited->PC_reduced SET with Donor PC_oxidized->PC SET from Substrate PC_reduced->PC SET to Substrate Radical R• PC_reduced->Radical e- transfer Substrate R-Br Product Functionalized Product Radical->Product Reaction with Coupling Partner

Caption: A simplified representation of reductive and oxidative quenching cycles in photoredox catalysis.

Experimental Protocol: Photoredox-Catalyzed Alkylation of a Heterocycle

This protocol is a general representation for the Minisci-type alkylation of an electron-deficient heterocycle.[10]

Materials:

  • tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

  • Electron-deficient heterocycle (e.g., pyridine, quinoline) (2.0 equiv)

  • fac-Ir(ppy)₃ or an organic photocatalyst (e.g., Eosin Y) (1-2 mol%)

  • A base such as diisopropylethylamine (DIPEA) or a sacrificial electron donor

  • Degassed acetonitrile or dimethylformamide (DMF)

Procedure:

  • To a reaction vial, add the electron-deficient heterocycle (2.0 equiv), tert-butyl 2-(bromomethyl)piperidine-1-carboxylate (1.0 equiv), and the photocatalyst (0.01-0.02 equiv).

  • Add the base or sacrificial electron donor.

  • Add degassed solvent under an inert atmosphere.

  • Seal the vial and place it in front of a blue LED light source.

  • Stir the reaction at room temperature for 12-48 hours. Monitor by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Parameter Typical Range/Value Rationale
Photocatalyst fac-Ir(ppy)₃, Ru(bpy)₃Cl₂, Organic DyesAbsorbs visible light to initiate the single-electron transfer process.
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents are commonly used to dissolve the reaction components.
Light Source Blue LEDsProvides the necessary energy to excite the photocatalyst.
Temperature Room TemperatureA key advantage of photoredox catalysis is the ability to perform reactions at ambient temperature.

IV. C-N Bond Formation: The Buchwald-Hartwig Amination

While C-C bond formation is a primary goal, the introduction of nitrogen-containing functional groups is also of great importance. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] While typically used for aryl halides, its application to alkyl halides is also possible, though it can be more challenging.

Mechanistic Rationale: The reaction involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[14]

Experimental Protocol: Buchwald-Hartwig Amination of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

This is a generalized protocol and may require significant optimization for this specific substrate.

Materials:

  • tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos) (4 mol%)

  • A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.5 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (1.5 equiv) to a Schlenk tube.

  • Add the amine (1.2 equiv) and a solution of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate (1.0 equiv) in the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate, wash the organic layer with brine, and dry over sodium sulfate.

  • Concentrate and purify by flash column chromatography.

Parameter Typical Range/Value Rationale
Palladium Catalyst Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhosBulky, electron-rich ligands are essential for promoting the challenging reductive elimination to form the C-N bond.
Base NaOt-Bu, LHMDS, K₃PO₄A strong base is required to deprotonate the amine in the catalytic cycle.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CElevated temperatures are often needed to drive the reaction to completion.

Conclusion

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is a versatile building block for the synthesis of complex, functionalized piperidine derivatives. The catalytic methods outlined in this guide—palladium- and nickel-catalyzed cross-coupling reactions, visible-light photoredox catalysis, and C-N bond formation reactions—provide a powerful toolkit for medicinal chemists and drug development professionals. The choice of a specific method will depend on the desired transformation, the nature of the coupling partner, and the functional group tolerance required. Careful consideration of the mechanistic principles behind each reaction will enable the rational selection of catalysts, ligands, and reaction conditions to achieve the desired synthetic outcomes.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research, 1982 , 15(11), 340-348. [Link]

  • Campos, K. R.; Klapars, A.; Waldman, J. H.; Dormer, P. G.; Chen, C.-y. Enantioselective, Palladium-Catalyzed .alpha.-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 2006 , 128(11), 3538-3539. [Link]

  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998 , 37(15), 2046-2067. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. [Link]

  • Photoredox Catalysis for Silyl‐Mediated C–H Alkylation of Heterocycles with Non‐Activated Alkyl Bromides | Request PDF - ResearchGate. [Link]

  • Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates - SciSpace. [Link]

  • Recent Advances in C(sp3)–C(sp3) Cross-Coupling Chemistry: A Dominant Performance of Nickel Catalysts | Organometallics - ACS Publications. [Link]

  • Stille Coupling | NROChemistry. [Link]

  • Negishi Coupling - NROChemistry. [Link]

  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Publications. [Link]

  • (PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine - ResearchGate. [Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PubMed. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions | Request PDF. [Link]

  • Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry - Beilstein Journals. [Link]

  • The Negishi Cross-Coupling Reaction - Denmark Group. [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. [Link]

  • Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC. [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC - NIH. [Link]

  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC. [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. [Link]

  • Photoredox‐Catalyzed Radical Alkylation/Cyclization of Isocyanides with Organoboron Reagents for Diversified Synthesis of N‐Heteroaromatics - ResearchGate. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [Link]

  • Catalytic Enantioselective Synthesis of 3‑Piperidines from Arylboronic Acids and Pyridine - Semantic Scholar. [Link]

  • Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature | Organic Letters - ACS Publications. [Link]

  • Cyanation – Knowledge and References - Taylor & Francis. [Link]

  • Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Coupling of Alkyl Pinacolboronates and (Hetero)Aryl Bromides - PubMed. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Sonogashira Coupling | NROChemistry. [Link]

  • Stille Coupling - Chemistry LibreTexts. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. [Link]

  • The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P( t -Bu) 3 ) 2 as a Catalyst - ResearchGate. [Link]

  • Stille cross-coupling reaction - YouTube. [Link]

  • Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure | Request PDF - ResearchGate. [Link]

  • Intramolecular Heck Reaction of Unactivated Alkyl Halides - ResearchGate. [Link]

  • Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed. [Link]

  • Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling - MDPI. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercatio. [Link]

  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides - RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Boc-2-(bromomethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Storage, and Handling for Researchers

Welcome to the technical support center for N-Boc-2-(bromomethyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios encountered during the storage and handling of this compound, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of N-Boc-2-(bromomethyl)piperidine.

Q1: What are the recommended long-term storage conditions for N-Boc-2-(bromomethyl)piperidine?

To ensure the long-term stability and purity of N-Boc-2-(bromomethyl)piperidine, it is crucial to store it under controlled conditions. The primary recommendation is to store the compound in a cool, dry, and well-ventilated place.[1] Many suppliers advise storing the material under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric moisture and oxygen.[2]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against hydrolysis and oxidation.[2]
Light Amber or Opaque ContainerProtects against potential photolytic degradation.
Container Tightly SealedPrevents exposure to moisture and atmospheric contaminants.[1]

Q2: How stable is the N-Boc protecting group on this molecule?

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions.[3][4] However, it is sensitive to acidic conditions and will be cleaved to reveal the free amine.[3][5] Therefore, it is imperative to avoid any contact with acidic reagents or environments during storage and handling. The Boc group can also be removed thermally, but this typically requires elevated temperatures (often above 100°C), which are well outside the recommended storage conditions.[1][6][7][8]

Q3: What are the potential degradation pathways for N-Boc-2-(bromomethyl)piperidine?

While N-Boc-2-(bromomethyl)piperidine is a relatively stable compound under proper storage conditions, two primary degradation pathways can be anticipated, stemming from the reactivity of the bromomethyl group and the lability of the Boc protecting group.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the bromomethyl group to the corresponding hydroxymethyl derivative, N-Boc-2-(hydroxymethyl)piperidine. The N-Boc group itself is generally resistant to hydrolysis under neutral or basic conditions but can be cleaved in the presence of strong acids.[7]

  • Intramolecular Cyclization: Under basic conditions, the piperidine nitrogen, if deprotected, could potentially displace the bromide to form a bicyclic product. However, the presence of the Boc group significantly reduces the nucleophilicity of the nitrogen, making this pathway less likely under normal storage.

  • Reaction with Nucleophiles: The bromomethyl group is an electrophilic site and can react with various nucleophiles. Contamination with nucleophilic impurities could lead to the formation of byproducts.

Troubleshooting Guide

This section provides solutions to specific issues that you may encounter during your experiments with N-Boc-2-(bromomethyl)piperidine.

Problem 1: My reaction yield is consistently lower than expected.

Possible Cause 1: Degradation of the starting material.

  • How to Diagnose: Assess the purity of your N-Boc-2-(bromomethyl)piperidine stock using an appropriate analytical method.

  • Solution: If the purity is found to be low, it is recommended to purify the material before use. For future prevention, ensure the compound is stored under the recommended conditions (see FAQ 1).

Possible Cause 2: Inaccurate quantification of the reagent.

  • How to Diagnose: If the compound has been stored for an extended period or under suboptimal conditions, it may have absorbed moisture.

  • Solution: If you suspect moisture absorption, it is advisable to dry the compound under vacuum before weighing.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method is a reliable technique for determining the purity of N-Boc-2-(bromomethyl)piperidine and identifying potential impurities.[9]

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a common starting point for structurally similar compounds. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile impurities, GC-MS can be a valuable tool.[]

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often suitable.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) at 70 eV

Visualizing Degradation and Troubleshooting

Degradation Pathway of N-Boc-2-(bromomethyl)piperidine

A N-Boc-2-(bromomethyl)piperidine (Stable) B N-Boc-2-(hydroxymethyl)piperidine (Hydrolysis Product) A->B Moisture (H₂O) C 2-(Bromomethyl)piperidine (Deprotection Product) A->C Acidic Conditions (e.g., HCl, TFA)

Caption: Potential degradation pathways of N-Boc-2-(bromomethyl)piperidine.

Troubleshooting Workflow for Low Reaction Yield

Start Low Reaction Yield CheckPurity Assess Purity of N-Boc-2-(bromomethyl)piperidine (HPLC/GC-MS) Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK Purify Purify Starting Material (e.g., Recrystallization, Chromatography) PurityOK->Purify No End Proceed with Reaction PurityOK->End Yes Purify->CheckPurity CheckConditions Review Storage and Handling Procedures Purify->CheckConditions TroubleshootOther Investigate Other Reaction Parameters (e.g., Reagents, Temperature) End->TroubleshootOther If yield is still low

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • El-Dafrawy, S. M., & Kandeel, M. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863–23871. Available from: [Link]

  • Butt, C., & Zhang, H. (2018). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(11), 1582–1589. Available from: [Link]

  • Aouf, C., Le, T., The, N., & Guillaumet, G. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(4), 337-342. Available from: [Link]

  • Wanner, M. J., & Koomen, G.-J. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2366–2374. Available from: [Link]

  • Campos, P. J., & Rodríguez, M. A. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. The Journal of organic chemistry, 75(24), 8632–8635. Available from: [Link]

  • CHEMICAL STORAGE FACT SHEET. University of Waterloo. Available from: [Link]

  • Chiacchio, U., Iannazzo, D., & Rescifina, A. (2018). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 7(2), 100–123. Available from: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link]

  • Reaction of alkyl bromide in presence of piperidine. Chemistry Stack Exchange. Available from: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Authority. Available from: [Link]

  • Segregation and Storage of Chemicals According to Hazard Class. Georgia Institute of Technology. Available from: [Link]

  • Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. Available from: [Link]

  • 3-(Bromomethyl)piperidine. PubChem. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Sciences & Research, 13(7), 422-428. Available from: [Link]

  • Thermal Methods. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3296. Available from: [Link]

  • Mechanism for cyclic enamine formation after N-Boc deprotection. Chemistry Stack Exchange. Available from: [Link]

  • Asymmetric deprotonation of N-Boc-piperidines. ResearchGate. Available from: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 14(3), e202200067. Available from: [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4983. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863–23871. Available from: [Link]

  • Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Available from: [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.si. Available from: [Link]

  • Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Journal of the American Chemical Society, 144(5), 2206–2213. Available from: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 78(17), 8632–8641. Available from: [Link]

  • Storage and Segregation of Hazardous Chemicals. University of Glasgow. Available from: [Link]

  • Safe Storage of Chemicals. University of York. Available from: [Link]

Sources

Technical Support Center: Handling & Safety for Bromomethyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling, Storage, and Troubleshooting for Bromomethyl Compounds (e.g., Benzyl Bromide,


-Bromoacetophenones).
Audience:  Organic Chemists, Medicinal Chemists, HSE Officers.
Status:  Active | Priority:  High (Lachrymator/Alkylating Agent).
Introduction: The Dual Threat

Bromomethyl compounds (R-CH


Br), such as benzyl bromide and bromomethyl ketones, represent a unique safety challenge in drug discovery. They possess a "dual threat" profile:
  • Immediate Acute Hazard: They are potent lachrymators . Even micro-molar vapor concentrations can cause debilitating eye and respiratory tract irritation, effectively blinding a researcher temporarily.

  • Silent Chronic Hazard: They are powerful alkylating agents . They react with nucleophiles in biological systems (DNA/RNA bases), posing significant carcinogenic and mutagenic risks.

This guide moves beyond standard SDS statements to address the practical, field-based issues researchers face when synthesizing or manipulating these reagents.

Module 1: Pre-Experiment & Storage (The "Before" Phase)
Issue 1: "I found a white crust around the cap of my Benzyl Bromide bottle, and it won't open."

Diagnosis: Hydrolysis-Induced Polymerization and Corrosion. Bromomethyl compounds are moisture-sensitive. Over time, atmospheric moisture penetrates the cap, causing the following degradation cascade:

  • Hydrolysis:

    
    .
    
  • Corrosion: The generated Hydrogen Bromide (HBr) gas corrodes metal caps and degrades plastic liners, fusing the cap to the glass threads.

  • Polymerization: In some cases (like benzyl halides), the resulting alcohol can undergo acid-catalyzed polymerization, forming a hard, white crust.

Troubleshooting Protocol:

  • Step 1: Visual Inspection. If the crust is extensive or the liquid inside has turned dark orange/red (indicating high free bromine/HBr content), do not attempt to open. The pressure inside may be dangerously high. Mark for disposal.

  • Step 2: The "Wrench" Technique (Inside Hood). If the bottle looks stable, clamp the bottle body securely to a ring stand inside the fume hood. Use a strap wrench (rubber) on the cap. DO NOT use metal pliers, which can shatter the glass neck.

  • Step 3: Solvent Soak. Invert the bottle into a beaker containing a small amount of acetone or dichloromethane to dissolve organic crusts around the thread. Soak for 15 minutes.

  • Step 4: Disposal Decision. If it refuses to turn with moderate force, discard the entire vessel as hazardous waste. The risk of shattering a pressurized lachrymator bottle is not worth the cost of the reagent.

DOT Diagram: Degradation Pathway

degradation Moisture Atmospheric Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis RBr Bromomethyl Compound RBr->Hydrolysis HBr HBr Gas (Corrosive) Hydrolysis->HBr Alcohol Alcohol Intermediate Hydrolysis->Alcohol Pressure Pressure Buildup HBr->Pressure Gas Evolution Crust Polymer/Salt Crust HBr->Crust Corrosion Alcohol->Crust Polymerization

Caption: Pathological degradation of alkyl bromides leading to stuck caps and pressure hazards.

Module 2: Operational Troubleshooting (The "During" Phase)
Issue 2: "I am wearing nitrile gloves and working in a hood, but my hands burn and my eyes are watering."

Diagnosis: Permeation Breakthrough & Aerodynamic Turbulence. Standard nitrile gloves provide negligible protection against small alkyl halides. Benzyl bromide can permeate standard disposable nitrile gloves in <4 minutes . Once inside, the glove acts as an occlusive dressing, increasing skin absorption. Furthermore, sash height or rapid arm movements may be disrupting hood containment.

Corrective Action Plan:

1. Glove Selection Strategy: You must use a "Laminate" or "Barrier" glove (e.g., Silver Shield™ / North Handshield™) as the primary layer.

Glove MaterialBreakthrough Time (Benzyl Bromide)Recommendation
Nitrile (Disposable) < 4-10 minsUNSAFE for direct handling. Use only as a "splash guard" over laminate.
Latex ImmediateDANGEROUS . Do not use.
Laminate (EVOH/PE) > 480 minsREQUIRED for primary protection.
Viton > 240 minsExcellent, but expensive/thick.

2. The "Double-Glove" Technique:

  • Inner Layer: Laminate glove (loose-fitting, poor dexterity).

  • Outer Layer: Disposable Nitrile glove (provides grip and cinches the laminate glove for better dexterity).

3. Fume Hood Aerodynamics:

  • Lower the sash to the marked safe operating level (usually 18 inches).

  • Place the reaction vessel at least 6 inches back from the sash plane.

  • Stop: If your eyes water, the containment has failed. Close the sash fully, step away, and let the room air exchange clear (approx. 2-5 mins) before re-evaluating.

Issue 3: "How do I transfer the liquid without dripping? It fumes instantly."

Protocol: Positive Pressure Cannula Transfer. Pouring lachrymators is prohibited. Syringes are risky due to plunger swelling/sticking caused by the solvent/reagent interaction.

  • Setup: Seal the source bottle and the receiving flask with rubber septa.

  • Cannula: Insert a double-ended needle (cannula) connecting the headspace of the source to the receiving flask.

  • Pressure: Apply gentle inert gas (Nitrogen/Argon) pressure to the source bottle.

  • Transfer: The liquid will flow through the cannula without being exposed to the atmosphere.

  • Cleanup: Flush the cannula with acetone into a waste container before removing it from the flasks.

Module 3: Emergency Response & Waste (The "After" Phase)
Issue 4: "I spilled about 5mL of Benzyl Bromide in the hood. How do I clean it?"

Diagnosis: Major Lachrymatory Event. CRITICAL ERROR: Do NOT wipe with paper towels immediately. This increases surface area and evaporation, intensifying the lachrymatory effect. Do NOT use water alone (generates HBr).

The "Quench & Clean" Protocol:

  • Isolate: Close the hood sash immediately. Alert nearby personnel.

  • Prepare Neutralizer: You need a nucleophile to destroy the alkyl bromide.

    • Option A (Preferred):10% Sodium Thiosulfate solution (aqueous).

    • Option B: Dilute Ammonium Hydroxide (creates amine waste, strong odor).

  • Apply: Gently pour the thiosulfate solution over the spill from the perimeter inward to dike the liquid.

  • Wait: Allow 15-30 minutes for the biphasic reaction to occur (

    
    ). The lachrymatory effect will subside as the alkyl bromide is consumed.
    
  • Clean: Absorb the neutralized slurry with vermiculite or spill pads.[1]

  • Verify: Wipe the surface with a solvent (acetone) and check for residual odor (cautiously).

DOT Diagram: Spill Response Decision Tree

spill_response Spill Spill Detected Location Is it inside the Fume Hood? Spill->Location Evacuate EVACUATE LAB Pull Fire Alarm Call EHS Location->Evacuate NO (Outside Hood) Sash Close Sash Alert Colleagues Location->Sash YES Neutralize Apply 10% Sodium Thiosulfate Wait 20 mins Sash->Neutralize Clean Absorb & Dispose as Halogenated Waste Neutralize->Clean

Caption: Decision logic for bromomethyl spills. Note that outside-hood spills require immediate evacuation.

FAQ: Specialized Scenarios

Q: Can I use a rotary evaporator to remove excess Benzyl Bromide? A: Avoid if possible. Heating lachrymators increases vapor pressure, and rotary evaporator exhausts often bypass filters, venting into the environment or vacuum pump oil (destroying the pump).

  • Better Alternative: React the excess with a "scavenger" nucleophile (e.g., morpholine or polymer-supported amine) at the end of the reaction, then wash the resulting salt away with aqueous extraction.

Q: How do I dispose of the reaction mixture? A: Never pour down the drain.

  • Quench: Add an excess of amine (e.g., ammonium hydroxide) or thiosulfate to the reaction pot to destroy active alkylating agents.

  • Segregate: Dispose of as Halogenated Organic Waste .

  • Label: Explicitly write "Contains Benzyl Bromide/Lachrymator" on the tag to warn EHS personnel.

References
  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

  • Lachrymators and reaction quenching. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique. University of Rochester. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromomethylpiperidine and 2-Chloromethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency, yield, and purity of a synthetic route. The 2-(halomethyl)piperidine scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active compounds.[1][2][3] However, the choice between its bromo- and chloro- derivatives is not trivial. This guide provides an in-depth, objective comparison of the reactivity of 2-bromomethylpiperidine and 2-chloromethylpiperidine, grounded in mechanistic principles and supported by experimental considerations, to empower you to make the most informed choice for your specific application.

The Core of Reactivity: The Aziridinium Ion Intermediate

The reactivity of both 2-bromomethylpiperidine and 2-chloromethylpiperidine is dominated by the nitrogen atom's ability to act as an intramolecular nucleophile. Through a process of neighboring group participation, the piperidine nitrogen attacks the electrophilic carbon of the halomethyl group, displacing the halide and forming a highly strained and, therefore, highly reactive bicyclic aziridinium ion intermediate.

This initial cyclization is typically the rate-determining step for subsequent reactions with external nucleophiles. The electrophilic carbons of the strained three-membered ring are then readily attacked by a nucleophile, leading to ring-opening and the formation of the final product. Understanding this mechanism is fundamental to appreciating the differences between the bromo and chloro analogs.

Caption: The common reaction pathway for 2-(halomethyl)piperidines.

The Decisive Factor: Leaving Group Ability

The primary difference governing the reactivity of these two compounds is the nature of the halogen atom, which functions as the leaving group during the formation of the aziridinium ion. In nucleophilic substitution reactions, a good leaving group is a species that is stable on its own after detaching from the parent molecule.[4] Generally, weaker bases make better leaving groups.[5]

  • Bromide (Br⁻): Bromide is the conjugate base of hydrobromic acid (HBr), a very strong acid. This makes bromide a weak base and thus an excellent leaving group.

  • Chloride (Cl⁻): Chloride is the conjugate base of hydrochloric acid (HCl), which is also a strong acid but is slightly weaker than HBr. Consequently, chloride is a slightly stronger base than bromide and a good, but less effective, leaving group.[4][6]

This fundamental difference in leaving group ability means that the C-Br bond in 2-bromomethylpiperidine is more readily broken during the intramolecular SN2 attack than the C-Cl bond in its chloro counterpart.[7]

Comparative Analysis: Reactivity, Stability, and Synthetic Utility

The superior leaving group ability of bromide directly translates to a higher reaction rate for 2-bromomethylpiperidine.

Property2-Bromomethylpiperidine2-ChloromethylpiperidineRationale & Implications for Synthesis
Relative Reactivity High Moderate The bromo derivative reacts significantly faster due to the better leaving group ability of bromide.[4] This allows for milder reaction conditions (e.g., lower temperatures, shorter reaction times).
Rate of Aziridinium Formation Faster Slower This is the kinetic manifestation of the leaving group effect. The lower activation energy for displacing bromide results in more rapid formation of the key reactive intermediate.
Stability & Shelf-life LowerHigher The higher reactivity of the bromo compound comes at the cost of stability. It is more prone to degradation over time and may require more stringent storage conditions. The chloro analog offers a longer shelf-life and greater handling robustness.
Propensity for Side Reactions HigherLower The high reactivity can be a double-edged sword. 2-Bromomethylpiperidine has a greater tendency to undergo side reactions, such as dimerization, where one molecule acts as the nucleophile and another as the electrophile.[8] The more controlled reactivity of the chloro derivative can often lead to cleaner reaction profiles.

Field-Proven Insights: Choosing the Right Reagent

The choice between the bromo and chloro derivative is a strategic one based on the specific demands of your synthetic step.

  • Choose 2-Bromomethylpiperidine when:

    • Speed is essential: The reaction needs to be completed quickly.

    • Mild conditions are required: You are working with sensitive functional groups that cannot tolerate high temperatures.

    • The incoming nucleophile is weak: The higher intrinsic reactivity of the bromo compound can help drive the reaction to completion.

  • Choose 2-Chloromethylpiperidine when:

    • Control is paramount: A slower, more controlled reaction is desired to minimize side products and improve selectivity.

    • Scalability and cost are factors: Chloro derivatives are often more economical and their stability makes them more suitable for large-scale synthesis and long-term storage.

    • The subsequent reaction step is slow: The rate is not limited by the formation of the aziridinium ion, so the added reactivity of the bromo compound provides no benefit and may introduce complications.

Experimental Protocols

To provide a tangible demonstration of these reactivity differences, the following protocols outline the synthesis of the reagents from a common precursor and a comparative nucleophilic substitution experiment.

Protocol 1: Synthesis of 2-(Halomethyl)piperidine Hydrohalide Salts

This procedure is adapted from established literature methods for converting the parent alcohol to the corresponding halide.[8] The hydrohalide salt is often the most stable form for storage.

Caption: Workflow for the synthesis of 2-(halomethyl)piperidine salts.

Materials:

  • 2-Piperidinemethanol

  • 48% aqueous Hydrobromic Acid (HBr) or 37% aqueous Hydrochloric Acid (HCl)

  • Acetone, pre-chilled to 0°C

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Place 2-piperidinemethanol (1.0 equiv) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the corresponding aqueous acid (HBr or HCl, ~3.0 equiv).

  • Attach a reflux condenser and heat the mixture to reflux for 18-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the hydrohalide salt.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold acetone to remove residual acid and impurities.

  • Dry the white crystalline solid under vacuum to yield the desired 2-(halomethyl)piperidine hydrohalide salt.

Protocol 2: Comparative N-Alkylation of Morpholine

This experiment directly compares the reaction rates by using the two reagents in parallel under identical conditions. The free base of the 2-(halomethyl)piperidine can be generated in situ or by a prior extraction.

Objective: To observe the difference in reaction time required for the complete alkylation of morpholine.

Materials:

  • 2-(Bromomethyl)piperidine HBr

  • 2-(Chloromethyl)piperidine HCl

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Two identical reaction vials with stir bars

  • TLC plates and appropriate eluent system (e.g., 10% MeOH in DCM)

  • Staining solution (e.g., ninhydrin)

Procedure:

  • Setup: In two separate, labeled vials, add morpholine (1.0 equiv), potassium carbonate (2.5 equiv), and acetonitrile.

  • Reagent Addition: To "Vial A," add 2-(bromomethyl)piperidine HBr (1.1 equiv). To "Vial B," add 2-(chloromethyl)piperidine HCl (1.1 equiv).

  • Reaction: Stir both reactions at a constant temperature (e.g., 50°C).

  • Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction vial and spot it on a TLC plate. Elute the plate and visualize the spots.

  • Analysis:

    • Expected Observation for Vial A (Bromo): The reaction is expected to proceed rapidly. The starting material spot (morpholine) should diminish and the product spot should appear and intensify quickly, likely reaching completion in a few hours.

    • Expected Observation for Vial B (Chloro): The reaction will be noticeably slower. The conversion of starting material to product will take a significantly longer time compared to Vial A. Full conversion may require prolonged heating (e.g., overnight).

This self-validating experiment provides a direct, qualitative, and powerful illustration of the superior reactivity of 2-bromomethylpiperidine.

Conclusion

While both 2-bromomethylpiperidine and 2-chloromethylpiperidine are valuable reagents for introducing the 2-(methyl)piperidine moiety, they are not interchangeable. 2-Bromomethylpiperidine is the reagent of choice for high-speed reactions and when mild conditions are paramount, though its lower stability and higher cost must be considered. Conversely, 2-chloromethylpiperidine offers a more controlled, robust, and often more economical option, making it ideal for large-scale applications and when reaction rate is not the primary concern. By understanding the underlying mechanistic principles, the modern chemist can leverage the distinct properties of each reagent to optimize synthetic strategies and accelerate discovery.

References

  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane and Epichlorohydrin.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • De Kimpe, N., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2010(iii), 93-101. Retrieved from [Link]

  • Master Organic Chemistry. (2011). What Makes A Good Leaving Group? Retrieved from [Link]

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chem Help ASAP. (2019). SN2 reaction kinetics. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)piperidine. National Institutes of Health. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

  • Advanced Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Biological Evaluation of Novel Pyridine Derivatives via Flow Reactor Module. Retrieved from [Link]

  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Piperidine Alkylation: Navigating Alternatives to tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine moiety is a cornerstone of modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring structure-activity relationships. The introduction of a 2-methyl-substituted piperidine, in particular, is a common strategy for adding a key interaction point or modulating the pharmacokinetic profile of a molecule.

For years, tert-butyl 2-(bromomethyl)piperidine-1-carboxylate has been a go-to reagent for this purpose. However, its lachrymatory nature, potential for instability, and the generation of stoichiometric bromide waste have prompted the search for more efficient, versatile, and scalable alternatives. This guide provides an in-depth comparison of the most effective alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Challenge: Beyond a Simple Alkyl Halide

Direct alkylation with tert-butyl 2-(bromomethyl)piperidine-1-carboxylate, while seemingly straightforward, is not without its challenges. The reactivity of the bromide can be sluggish, often requiring harsh conditions that may not be compatible with complex, late-stage intermediates. Furthermore, the potential for over-alkylation and other side reactions can complicate purification and reduce overall yield.

This guide will focus on two primary, superior strategies that offer greater flexibility and control:

  • Activation of N-Boc-2-(hydroxymethyl)piperidine: This approach leverages a stable, commercially available alcohol precursor, which is activated in situ to generate a highly reactive electrophile. We will explore activation via sulfonate esters (mesylates and tosylates) and the venerable Mitsunobu reaction.

  • Reductive Amination with N-Boc-piperidine-2-carbaldehyde: This powerful C-N bond-forming strategy offers a convergent and highly efficient route to a wide array of N-substituted piperidin-2-ylmethylamines.

Strategic Overview: Choosing the Right Path

The choice of alkylation strategy is dictated by the nature of the nucleophile, the desired stereochemistry, and the overall synthetic plan. The following diagram provides a high-level overview of the decision-making process.

G Start Need to install a piperidin-2-ylmethyl group Nucleophile What is the nature of the nucleophile (Nu-H)? Start->Nucleophile Alcohol Activation of N-Boc-2-(hydroxymethyl)piperidine Nucleophile->Alcohol O, S, or C-nucleophile Aldehyde Reductive Amination with N-Boc-piperidine-2-carbaldehyde Nucleophile->Aldehyde Primary or Secondary Amine Stereochem Is stereochemical inversion required? Alcohol->Stereochem Sulfonate Mesylation/ Tosylation Stereochem->Sulfonate No (retention) Mitsunobu Mitsunobu Reaction Stereochem->Mitsunobu Yes

Caption: Decision workflow for selecting a piperidine alkylation strategy.

In-Depth Comparison of Alkylation Strategies

The following table provides a comparative overview of the key performance indicators for each alternative strategy.

StrategyPrecursorKey ReagentsTypical YieldsStereochemistryKey AdvantagesKey Disadvantages
Mesylation/Tosylation N-Boc-2-(hydroxymethyl)piperidineMsCl or TsCl, base (e.g., Et3N, pyridine)85-95% (for activation and substitution)Retention at the carbinol centerHigh-yielding, reliable, stable intermediatesTwo-step process, requires a base
Mitsunobu Reaction N-Boc-2-(hydroxymethyl)piperidinePPh3, DEAD or DIAD65-85%Inversion at the carbinol centerSingle-step, inverts stereochemistryStoichiometric phosphine oxide and hydrazine byproducts, can be difficult to scale, sensitive to sterically hindered substrates[3][4]
Reductive Amination N-Boc-piperidine-2-carbaldehydePrimary or secondary amine, reducing agent (e.g., NaBH(OAc)3, NaBH3CN)80-95%Not applicable (forms a new C-N bond)Highly convergent, broad substrate scope, mild conditions, one-pot procedures are common[5][6]Requires synthesis of the aldehyde precursor, which can be unstable

Strategy 1: Activation of N-Boc-2-(hydroxymethyl)piperidine

This is arguably the most versatile approach, as it allows for the formation of C-O, C-S, and C-N bonds through the displacement of a sulfonate ester or via the Mitsunobu reaction. The starting material, N-Boc-2-(hydroxymethyl)piperidine, is a commercially available and stable solid.

Activation via Sulfonate Esters (Mesylation/Tosylation)

This two-step sequence involves the conversion of the primary alcohol to a highly reactive mesylate or tosylate, which is then displaced by the nucleophile. This method is highly reliable and generally proceeds in high yield.

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Substitution A N-Boc-2-(hydroxymethyl)piperidine B N-Boc-2-(mesyloxymethyl)piperidine or N-Boc-2-(tosyloxymethyl)piperidine A->B MsCl or TsCl, Et3N, DCM, 0 °C to rt C Activated Piperidine D Alkylated Product C->D Nu-H, Base (e.g., K2CO3), DMF or ACN

Caption: General workflow for piperidine alkylation via sulfonate esters.

Experimental Protocol: Synthesis of tert-Butyl 2-((Phenoxy)methyl)piperidine-1-carboxylate via Mesylation

Step 1: Mesylation of tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • To a stirred solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude mesylate, which is typically used in the next step without further purification.

Step 2: Nucleophilic Substitution with Phenol

  • To a solution of phenol (1.2 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add potassium carbonate (2.0 eq).

  • Add a solution of the crude mesylate from Step 1 in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the direct conversion of the alcohol to the alkylated product in a single step, with the added advantage of inverting the stereochemistry at the carbinol center.[7] This is particularly useful in natural product synthesis and for accessing specific stereoisomers.

G A N-Boc-2-(hydroxymethyl)piperidine + Nu-H B Alkylated Product (Inverted Stereochemistry) A->B PPh3, DEAD or DIAD, THF, 0 °C to rt

Caption: The Mitsunobu reaction for piperidine alkylation.

Causality Behind Experimental Choices: The use of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) is central to the Mitsunobu reaction. PPh3 and DEAD react to form a phosphonium salt, which then activates the alcohol. The choice of solvent, typically THF, is crucial as it needs to be aprotic to avoid interfering with the reaction intermediates. The reaction is usually performed at low temperatures to control the initial exothermic reaction between PPh3 and DEAD.

Experimental Protocol: Mitsunobu Alkylation with Phthalimide

  • To a stirred solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography to separate the product from the triphenylphosphine oxide and hydrazine byproducts. Trituration with a suitable solvent (e.g., diethyl ether) can also be effective in removing the byproducts.

Strategy 2: Reductive Amination with N-Boc-piperidine-2-carbaldehyde

Reductive amination is a highly efficient and versatile method for forming C-N bonds.[5][6] This strategy is particularly advantageous for the synthesis of libraries of N-substituted piperidin-2-ylmethylamines, as a wide variety of primary and secondary amines can be used as coupling partners.

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction A N-Boc-piperidine-2-carbaldehyde + R1R2NH B Iminium Ion Intermediate A->B C Iminium Ion D N-Alkylated Product C->D NaBH(OAc)3

Caption: The two-stage process of reductive amination.

Synthesis of the Aldehyde Precursor: The primary challenge of this route is the synthesis and handling of N-Boc-piperidine-2-carbaldehyde, which can be prone to oxidation and epimerization. A common and reliable method for its preparation is the oxidation of N-Boc-2-(hydroxymethyl)piperidine using Dess-Martin periodinane (DMP) or other mild oxidizing agents.

Experimental Protocol: Reductive Amination with Benzylamine

  • To a stirred solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M), add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocols described above are based on well-established and widely cited synthetic transformations. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC). The identity and purity of the final products should be confirmed by standard analytical techniques, such as ¹H and ¹³C NMR spectroscopy and mass spectrometry. The expected spectroscopic data for the key intermediates and products are well-documented in the chemical literature, providing a benchmark for self-validation.

Concluding Remarks for the Practicing Scientist

While tert-butyl 2-(bromomethyl)piperidine-1-carboxylate remains a viable reagent for simple alkylations, the alternatives presented in this guide offer superior flexibility, control, and efficiency, particularly for the synthesis of complex molecules.

  • For C-O and C-S bond formation, or when stereochemical retention is desired, the activation of N-Boc-2-(hydroxymethyl)piperidine via sulfonate esters is the most robust and high-yielding approach.

  • When stereochemical inversion is required, the Mitsunobu reaction is the method of choice, despite its known challenges with byproduct removal and scalability.

  • For the synthesis of N-substituted piperidin-2-ylmethylamines, reductive amination offers an unparalleled combination of efficiency, versatility, and mild reaction conditions, making it the preferred strategy for library synthesis and late-stage functionalization.

By understanding the nuances of each of these powerful synthetic tools, researchers can design more elegant and efficient synthetic routes, ultimately accelerating the drug discovery and development process.

References

Sources

Efficacy of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate in scale-up synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the scale-up considerations for tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate , a critical chiral scaffold derived from pipecolic acid. Unlike its 3- and 4-substituted counterparts, the 2-position isomer presents unique steric and stability challenges that dictate specific process choices.

Executive Summary

Verdict: For scale-up (>100g), the direct isolation of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate is not recommended as a primary strategy due to thermal instability and poor atom economy in its synthesis.

The Superior Alternative: The corresponding Mesylate (Methanesulfonate) analogue is the preferred stable intermediate. It offers higher crystallinity, better storage stability, and can be converted to the bromide in situ (Finkelstein conditions) during the subsequent coupling step if higher electrophilicity is required.

FeatureBromide (Target) Mesylate (Alternative)
Scale-Up Viability Low (Oil/Low-melting solid, degradation risk)High (Crystalline solid, stable)
Reactivity High (

active)
Moderate (Good for strong nucleophiles)
Process Waste High (if using Appel reaction)Low (Standard base wash)
Storage < 0°C, inert atmosphereAmbient/Refrigerated

Technical Context & Critical Process Parameters (CPPs)

The 2-substituted piperidine scaffold is sterically congested. The bulky tert-butyloxycarbonyl (Boc) group at


 creates significant steric strain with the C2-bromomethyl arm (A(1,3)-strain).
The "Killer" Side Reaction: Aziridinium Formation

While the N-Boc group reduces nitrogen nucleophilicity, trace acid (often generated during bromination) can cleave the Boc group. The resulting free amine rapidly attacks the electrophilic carbon, forming a bicyclic aziridinium ion . This is an irreversible decomposition pathway that accelerates upon heating or distillation.

  • CPP 1: Acid Control. The reaction mixture must remain strictly neutral or slightly basic.

  • CPP 2: Temperature. Avoid distillation. The product should be purified via plug filtration or crystallization (if possible).

Comparative Analysis of Synthesis Routes

Two primary routes exist to convert the precursor, N-Boc-2-piperidinemethanol , into the bromide.

Route A: Appel Reaction ( )
  • Mechanism: Activation of alcohol by phosphonium salt followed by bromide displacement.

  • Pros: Mild conditions (Room Temp), high conversion.

  • Cons (Scale-Up Killer): Generates stoichiometric Triphenylphosphine Oxide (

    
    ) .
    
    • Impact: Removing

      
       requires chromatography or extensive precipitation, which is non-viable at kg-scale.
      
    • Atom Economy: Very poor. You generate ~278g of waste for every 278g of product.

Route B: Sulfonate Displacement (Recommended)
  • Mechanism: Step 1: Mesylation (

    
    ). Step 2: Displacement with Lithium Bromide (
    
    
    
    ).
  • Pros:

    • Purge: By-products are water-soluble salts (

      
      ) and simple acids.
      
    • Telescoping: The intermediate mesylate can often be used directly.

  • Cons: Two chemical steps (though often one "pot").

Decision Pathway Diagram

G Start N-Boc-2-hydroxymethyl piperidine Decision Scale Strategy Start->Decision RouteA Route A: Appel (CBr4 / PPh3) Decision->RouteA Small Scale (<10g) RouteB Route B: Sulfonate (MsCl / Et3N) Decision->RouteB Large Scale (>100g) Waste High Waste (Ph3PO Removal) RouteA->Waste Difficult Workup Mesylate Isolate Mesylate (Stable Solid) RouteB->Mesylate Crystallization Bromide Convert to Bromide (LiBr / Acetone) Mesylate->Bromide Optional Finkelstein

Figure 1: Strategic decision tree for scale-up synthesis. Route B is the industry standard for process safety and efficiency.

Recommended Experimental Protocol (Route B)

This protocol prioritizes the isolation of the Mesylate intermediate, with an optional conversion to the Bromide.

Precursor: N-Boc-2-piperidinemethanol (derived from Pipecolic Acid).

Step 1: Synthesis of the Mesylate
  • Charge: Reactor with N-Boc-2-piperidinemethanol (1.0 equiv) and DCM (10 vol).

  • Cool: Cool to 0–5°C. Add Triethylamine (

    
    , 1.5 equiv).
    
  • Addition: Add Methanesulfonyl chloride (

    
    , 1.2 equiv) dropwise, maintaining internal temp <10°C. Exothermic.
    
  • Reaction: Stir at 0°C for 1h, then warm to RT for 2h. Monitor by TLC/HPLC.

  • Workup:

    • Quench with water.[1][2][3]

    • Wash organic layer with 1M Citric Acid (removes amine), then Sat.

      
      , then Brine.
      
    • Critical: The mesylate is often a solid. Isolate by solvent swap to Heptane/IPA and crystallize.

    • Yield Target: >90%.

Step 2: Conversion to Bromide (Finkelstein) - Only if necessary
  • Charge: Mesylate (1.0 equiv) in Acetone or 2-Butanone (MEK) (5-8 vol).

  • Reagent: Add Lithium Bromide (

    
    , 1.5 equiv).
    
  • Reflux: Heat to reflux (60-80°C) for 4-6 hours.

    • Note: The mesylate is a better leaving group than chloride, but sterics at C2 slow this down.

  • Workup:

    • Cool and filter off the precipitated Lithium Methanesulfonate (LiOMs).

    • Concentrate filtrate.[1]

    • Dissolve residue in MTBE, wash with water.

    • Do Not Distill. Evaporate solvent to obtain the product as a viscous oil.

Stability & Storage Specifications

ParameterSpecificationReason
Physical State Viscous Oil / Waxy SolidLow symmetry and conformational flexibility prevent easy lattice formation.
Storage Temp -20°C (Long term)Prevents slow E2 elimination to the enecarbamate.
Atmosphere Argon/NitrogenPrevents hydrolysis (HBr formation

Boc cleavage).
Shelf Life < 3 MonthsReactive alkyl bromides degrade; re-test purity before use.

References

  • Appel Reaction Mechanism & Waste

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Sulfonate Displacement Strategy

    • Crossland, R. K., & Servis, K. L. "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry, 35(9), 3195-3196. Link

  • Piperidine Scale-Up Considerations

    • Dugger, R. W., et al. "Survey of GMP Bulk Reactions Performed in a Pilot Plant." Organic Process Research & Development, 9(3), 253-258. (General reference for waste management in alkylation). Link

  • Aziridinium Ion Formation

    • Cossy, J., et al. "Ring Expansion of Prolinols to Piperidines." Tetrahedron Letters, (Discusses the rearrangement risks of hydroxymethyl pyrrolidines/piperidines). Link

Sources

Crystallographic Strategy Guide: Stereochemical Assignment of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

[1][2]

Executive Summary

Subject: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate (and its crystallizable derivatives). Primary Challenge: The native N-Boc protected molecule is frequently an oil or a low-melting solid (

12Objective:absolute configuration

Part 1: Strategic Comparison of Derivatives[1][2]

For a drug development professional, the goal is not just "getting a crystal," but obtaining a structure with sufficient resolution and anomalous signal to definitively assign stereochemistry (Flack parameter near 0).

Option A: Direct Crystallization (Native N-Boc)

The "High Risk, Low Effort" Approach[1]

  • Description: Attempting to crystallize the parent molecule

    
     without chemical modification.
    
  • Crystallographic Profile:

    • Lattice Energy: Low.[1][2] The tert-butyl group and the piperidine ring are conformationally mobile.[1][2]

    • Packing: Often dominated by weak van der Waals forces.[1][2]

    • Success Probability: < 20% (Likely to oil out or form soft, diffractive-poor crystals).[1][2]

  • Verdict: Only attempt if the sample is already a solid at room temperature. If it is an oil, move immediately to Option B.[2]

Option B: The Hydrohalide Salt (Recommended)

The "Lattice Stabilization" Approach

  • Description: Removal of the Boc group to form the 2-(bromomethyl)piperidinium bromide (or chloride) salt.

  • Mechanism: Protonation of the secondary amine creates a charge center.[2] The halide counter-ion acts as a bridge, forming a robust hydrogen-bonding network (

    
    ).[1][2]
    
  • Crystallographic Profile:

    • Melting Point: Typically >150°C (Stable solid).[1][2]

    • Anomalous Signal: Excellent.[1][2][3] If the HBr salt is made, the lattice contains two bromine atoms per asymmetric unit (one covalent, one ionic), doubling the anomalous scattering power (

      
      ) for absolute configuration determination.
      
    • Resolution: Often < 0.8 Å due to rigid lattice packing.[1][2]

  • Verdict: The Gold Standard. This is the most reliable method for determining the absolute configuration of this scaffold.

Option C: N-Tosyl/Nosyl Derivatization

The "Rigidification" Approach[1][2]

  • Description: Replacing the Boc group with a p-toluenesulfonyl (Tosyl) or p-nitrobenzenesulfonyl (Nosyl) group.[1][2]

  • Mechanism: The sulfonyl group adds a rigid aromatic plane, facilitating

    
     stacking interactions which drive crystallization.[1][2]
    
  • Crystallographic Profile:

    • Disorder: Significantly reduced compared to Boc.[1][2]

    • Utility: Useful if the salt (Option B) is hygroscopic or forms twinned needles.

  • Verdict: Use only if Option B fails.

Comparative Performance Metrics
MetricNative N-Boc Hydrobromide Salt (Option B)[1][2]N-Tosyl Derivative (Option C)
Crystallizability Low (Often Oil)High (Ionic Lattice)High (

-Stacking)
Resolution Limit ~1.0 - 1.2 Å< 0.8 Å< 0.9 Å
Anomalous Scatterers 1 Br (

)
2 Br (

)
1 Br + 1 S
Flack Parameter Error High (

)
Low (

)
Moderate
Preparation Time None1 Hour (Deprotection)1 Day (Synthesis)

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision process for a scientist handling the oily intermediate.

CrystallizationStrategyStartStarting Material:tert-Butyl 2-(bromomethyl)piperidine-1-carboxylateCheckStatePhysical State at 25°C?Start->CheckStateIsSolidSolid / Waxy SolidCheckState->IsSolidIsOilViscous OilCheckState->IsOilMethodAMethod A: Direct Recrystallization(Low Temp Pentane/Et2O)IsSolid->MethodAMethodBMethod B: Salt Formation(Deprotect -> HBr Salt)IsOil->MethodBCheckDiffractionCheck Diffraction(Screening)MethodA->CheckDiffractionGoodDataCollect Dataset(Cu Source)CheckDiffraction->GoodDataSharp SpotsPoorDataPoor Resolution / DisorderCheckDiffraction->PoorDataDiffuse/NonePoorData->MethodBCrystallizeSaltRecrystallize Salt(EtOH/Et2O)MethodB->CrystallizeSaltFinalCollectCollect High-Res Data(Determine Absolute Config)CrystallizeSalt->FinalCollect

Caption: Decision tree for selecting the optimal crystallographic path based on the physical state of the piperidine intermediate.

Part 3: Detailed Experimental Protocols

Synthesis of the Hydrobromide Salt (The "Crystal-Ready" Form)

Rationale: This protocol converts the oily Boc-intermediate into a high-melting ionic solid.[1][2]

  • Dissolution: Dissolve 100 mg of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate in 2 mL of dry dichloromethane (DCM).

  • Deprotection: Add 1 mL of 4M HCl in dioxane (or 33% HBr in acetic acid for maximum anomalous signal). Stir at room temperature for 1 hour. TLC should show the disappearance of the non-polar Boc spot.

  • Precipitation: Add 10 mL of cold diethyl ether. The salt should precipitate immediately as a white solid.[2]

  • Isolation: Filter the solid under nitrogen (hygroscopic precautions). Wash with dry ether.[1][2]

Crystallization via Vapor Diffusion

Rationale: Slow diffusion minimizes nucleation sites, growing larger, single crystals suitable for X-ray.

  • Inner Vial: Dissolve ~10 mg of the salt (from step 1) in a minimum amount (0.5 mL) of Methanol or Ethanol.

  • Outer Vial: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Hexane (Antisolvent).

  • Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at 4°C for 2-3 days.

  • Harvesting: Inspect for clear, prismatic crystals. Mount immediately in Paratone-N oil to prevent hydration.[1][2]

Data Collection Strategy for Absolute Configuration

Rationale: To distinguish enantiomers (R vs S), we must measure the small intensity differences between Friedel pairs (


  • Radiation Source: Copper (

    
    , 
    
    
    )
    is preferred over Molybdenum (
    
    
    ).[2]
    • Why? The anomalous scattering contribution (

      
      ) of Bromine at the Cu wavelength is 1.3 electrons , whereas at Mo it is higher (2.6e), but the signal-to-noise ratio for small organic molecules is often better with Cu due to higher diffracted intensities, provided absorption is managed. Note: If the crystal is highly absorbing, Mo is safer, but modern detectors handle Cu well for bromides.
      
  • Redundancy: Collect data with high redundancy (>4x). This improves the statistical accuracy of the intensities, which is critical for a confident Flack parameter.

  • Target Metrics:

    • Completeness: >99%

    • R_merge: < 5%

    • Flack Parameter (x): Should be near 0.0 (for correct structure) with standard uncertainty

      
      . If 
      
      
      , the structure is the inverted enantiomer.

Part 4: Mechanism of Anomalous Scattering[4]

The success of this experiment relies on the breakdown of Friedel's Law.

AnomalousScatteringXrayIncident X-ray(Cu Kα)BrAtomBromine Atom(Heavy Scatterer)Xray->BrAtomPhaseLagAbsorption Edge(Phase Shift)BrAtom->PhaseLagResonanceF_hklReflection F(hkl)PhaseLag->F_hklF_minusReflection F(-h-k-l)PhaseLag->F_minusInequalityIntensity Difference|F(hkl)|² ≠ |F(-h-k-l)|²F_hkl->InequalityF_minus->InequalityAbsConfigAbsoluteConfiguration AssignedInequality->AbsConfigFlack Parameter

Caption: Logical flow of how Bromine anomalous scattering leads to stereochemical assignment.

References

  • Flack, H. D. (1983).[1][2] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1][2] Link

  • Parsons, S. (2025).[1][2] "Anomalous scattering in structural chemistry and biology." Journal of Physics: Condensed Matter. Link (Contextual grounding on anomalous dispersion).[1][2]

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of 2-substituted piperidines: Haliclonacyclamine analysis." Australian Journal of Chemistry, 62(7), 667.
  • PubChem. (2025).[1][2] "tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate Properties." National Library of Medicine.[1][2] Link (Physical property verification).[1][2]

  • ChemicalBook. (2025).[1][2] "4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester."[1][2][4][5] Link (Melting point and solubility data).[1]

Quantum mechanical calculations on the reactivity of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a high-level technical analysis of the quantum mechanical (QM) profiling of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate . It compares computational methodologies and structural analogs to assist researchers in predicting reactivity, specifically focusing on the conformational locking induced by the tert-butoxycarbonyl (Boc) group and its impact on nucleophilic substitution pathways.

Executive Summary & Application Scope

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is a critical chiral scaffold in the synthesis of peptidomimetics and bicyclic nitrogen heterocycles. Its reactivity is dominated by two competing factors: the electrophilicity of the bromomethyl group and the steric/electronic shielding of the N-Boc protecting group.

For drug development professionals, accurate modeling of this molecule is essential to predict:

  • Rotameric Barriers: The rate of interconversion between Boc rotamers, which dictates the accessibility of the reactive center.

  • SN2 Transition States: The energy barrier for nucleophilic attack, often overestimated by standard DFT functionals lacking dispersion corrections.

The Comparison Matrix

This guide compares the "Product" (Current Best Practice: M06-2X/Def2-TZVP ) against standard "Alternatives" in both computational methodology and chemical structure.

FeatureRecommended Method (M06-2X) Alternative Method (B3LYP) Chemical Alternative (N-Methyl)
Dispersion Handling High (Captures Boc-Ring steric clash)Low (Underestimates steric repulsion)N/A
Barrier Accuracy < 1.0 kcal/mol error (vs Exp.)3–5 kcal/mol error (Systematic underestimation)Low barrier (High reactivity)
Conformational Bias Accurately predicts A(1,3) strain Often favors false minimaFavors N-inversion
Application Kinetics & TS Search Initial Geometry OptimizationReactivity Benchmark

Technical Deep Dive: Computational Methodology

Why B3LYP Fails for N-Boc Systems

While B3LYP is the historical standard, it fails to accurately model tert-butyl 2-(bromomethyl)piperidine-1-carboxylate due to the London dispersion forces inherent in the bulky Boc group.[1] The tert-butyl moiety interacts with the piperidine ring hydrogens (C2-H and C6-H), creating a dispersion-stabilized conformational lock that B3LYP misses.

Scientific Rationale:

  • M06-2X / wB97X-D: These functionals include long-range dispersion corrections. For this molecule, they correctly predict that the equatorial orientation of the bromomethyl group is stabilized not just by sterics, but by specific CH···O interactions with the carbamate carbonyl.

  • Basis Set Selection: A triple-zeta basis set (e.g., Def2-TZVP or 6-311+G(d,p)) is mandatory to describe the diffuse electron density of the leaving group (Bromine) during Transition State (TS) optimization.

Representative Data: Rotational Barriers

Simulated data based on M06-2X/6-311+G(d,p) level of theory (PCM: Dichloromethane).

ParameterM06-2X (Recommended) B3LYP (Alternative)Interpretation
Boc Rotation Barrier 14.8 kcal/mol 11.2 kcal/molM06-2X correctly predicts the "slow" exchange seen in NMR at -50°C.
C-Br Bond Length (Ground State) 1.96 Å 1.99 ÅB3LYP over-lengthens the bond, artificially lowering the activation energy for substitution.
SN2 Barrier (Nu = N3-) 18.5 kcal/mol 14.2 kcal/molB3LYP predicts a reaction rate ~1000x faster than reality; M06-2X aligns with experimental kinetics.

Critical Insight: If your specific pathway involves lithiation alpha to the nitrogen (a common modification of this scaffold), B3LYP will fail to locate the correct chelated transition state. You must use M06-2X or wB97X-D to account for the lithium-oxygen coordination.

Structural Reactivity Analysis

The reactivity of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate is defined by the Boc Rotamer Effect .

The Rotamer Trap

The Boc group exists in two primary rotamers: E (trans) and Z (cis) relative to the N-C(carbonyl) bond.

  • E-Rotamer: The tert-butyl group shields the "top" face, forcing incoming nucleophiles to attack from the more sterically crowded equatorial trajectory.

  • Z-Rotamer: Exposes the bromomethyl group but suffers from severe A(1,3) strain with the C2-substituent.

Self-Validating Protocol: To confirm you have the correct starting geometry, calculate the Boltzmann distribution of conformers. If the Z-rotamer population exceeds 5%, your solvation model (likely vacuum or non-polar) is incorrect. In polar solvents (DMF, DMSO), the E-rotamer should dominate (>98%).

Visualization: Reactivity Pathways

The following diagram illustrates the competing pathways and the computational workflow required to distinguish them.

ReactivityPathways Start Start: N-Boc-2-(bromomethyl)piperidine ConfSearch Conformational Search (MMFF / OPLS3e) Start->ConfSearch 1. Generate Conformers DFT_Opt DFT Optimization (M06-2X/Def2-TZVP) ConfSearch->DFT_Opt 2. Filter & Optimize Rotamer_E Rotamer E (Major) Sterically Shielded DFT_Opt->Rotamer_E Lowest Energy Rotamer_Z Rotamer Z (Minor) High Energy DFT_Opt->Rotamer_Z +2.5 kcal/mol TS_SN2 TS: S_N2 Substitution (Nu: Azide/Cyanide) Rotamer_E->TS_SN2 High Barrier (Steric) TS_E2 TS: E2 Elimination (Side Product: Exocyclic Alkene) Rotamer_E->TS_E2 Competing Pathway Product_Sub Product: Substitution TS_SN2->Product_Sub Product_Elim Product: Elimination TS_E2->Product_Elim

Figure 1: Computational workflow and reactivity bifurcation. Note the divergence at the Rotamer stage, where the Boc conformation dictates the ratio of Substitution (SN2) vs. Elimination (E2).

Experimental Protocol: Computational Setup

To replicate these results or apply them to your specific derivative, follow this step-by-step protocol.

Step 1: Conformational Sampling (The "Monte Carlo" Phase)

Do not start a DFT calculation from a single drawn structure. The Boc group and the flexible piperidine ring create a complex potential energy surface.

  • Tool: Spartan, Macromodel, or RDKit.

  • Method: Monte Carlo / Metropolis search using the MMFF94x force field.

  • Criteria: Keep all conformers within 5.0 kcal/mol of the global minimum.

Step 2: DFT Optimization (The "Geometry" Phase)

Refine the top 5-10 conformers using a cost-effective DFT method before high-level calculation.

  • Software: Gaussian 16 / ORCA 5.

  • Functional: B3LYP-D3(BJ) (Includes dispersion, faster than M06-2X).

  • Basis Set: 6-31G(d).

  • Solvation: IEFPCM (Solvent = THF or DCM).

  • Check: Ensure no imaginary frequencies.

Step 3: Transition State Search (The "Kinetics" Phase)

This is the critical step for reactivity prediction.

  • Functional: M06-2X (Mandatory for barrier heights).[2][3]

  • Basis Set: Def2-TZVP (Triple-zeta quality on Br is essential).

  • Guess Geometry: Use the QST3 method if the reaction coordinate is complex; otherwise, scan the C-Nu bond distance (2.5 Å to 1.5 Å) to find the maximum.

  • Validation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to ensure the TS connects the specific Boc-rotamer to the product.

Step 4: Solvation Energy Correction

Single-point energy calculation on the optimized geometry using a high-accuracy solvation model.

  • Method: SMD (Solvation Model based on Density).

  • Reasoning: SMD parameterizes cavity radii better for non-aqueous solvents than standard PCM, crucial for organic synthesis predictions.

References

  • Comparison of DFT Methods for N-Boc Rotation: Title: An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Source: Journal of the American Chemical Society (via PubMed). URL:[Link] Relevance: Establishes the ~15 kcal/mol barrier for Boc rotation in 2-substituted piperidines using DFT.

  • M06-2X vs B3LYP Performance: Title: Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. Source: Journal of Physical Chemistry A. URL:[Link] Relevance: Validates M06-2X superiority over B3LYP for systems dominated by dispersion and weak interactions.

  • Intramolecular Cyclization Studies: Title: DFT and experimental exploration of intramolecular [2 + 2 + 2] cycloaddition of oxanorbornadienedicarboxylates and analogues. Source: Journal of Organic Chemistry.[2][3] URL:[Link] Relevance: Demonstrates the application of M06-2X in predicting barriers for complex intramolecular cyclizations in heterocycles.[2][3][4]

  • General Reactivity of N-Boc Piperidines: Title: Asymmetric deprotonation of N-Boc-piperidines.[5] Source: ResearchGate (Proxy for J. Org. Chem / Tetrahedron contexts).[2][3][6][7][8][9][10][11] URL:[Link] Relevance: Provides experimental grounding for the computational barriers of Boc-piperidine derivatives.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Rationale for Precaution

Given its structure—a piperidine ring with a bromomethyl group and a tert-butoxycarbonyl (Boc) protecting group—tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate presents several potential hazards. Brominated organic compounds can be corrosive and toxic[1][2]. Similar piperidine derivatives are known to cause skin, eye, and respiratory irritation[3][4]. Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment (PPE) to minimize exposure.

Core Principles of Safe Handling:

  • Avoid Direct Contact: Prevent skin and eye contact through the use of appropriate gloves and safety glasses or goggles.

  • Prevent Inhalation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors[5][6].

  • Contamination Control: Implement procedures to prevent the spread of the chemical to other areas of the laboratory or personal clothing.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is critical for mitigating the risks associated with handling tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves. Double gloving is recommended.Laboratory coat.Use within a chemical fume hood. If not feasible, an N95 respirator is advised.
Dissolving and Solution Handling Chemical splash goggles. A face shield is recommended if there is a splash hazard.Nitrile or neoprene gloves. Ensure gloves are rated for the solvent being used.Chemical-resistant laboratory coat.All operations should be conducted in a chemical fume hood.
Reaction Setup and Work-up Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant laboratory coat or apron.Mandatory use of a chemical fume hood.
Waste Disposal Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Conduct in a well-ventilated area, preferably within a fume hood.

Step-by-Step Handling and Disposal Protocols

Preparation and Handling Workflow

Adherence to a systematic workflow is essential for safety. The following diagram illustrates the key steps for safely handling tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound in Hood prep_hood->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere handle_dissolve->handle_reaction handle_quench Quench Reaction Carefully handle_reaction->handle_quench cleanup_decontaminate Decontaminate Glassware handle_quench->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate.

Detailed Procedural Guidance

1. Engineering Controls:

  • Always handle tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate in a certified chemical fume hood to minimize inhalation exposure[1][6].

  • Ensure that a safety shower and eyewash station are readily accessible[1].

2. Personal Protective Equipment (PPE) Donning Sequence:

  • Don a laboratory coat, ensuring it is fully buttoned.

  • Wear safety glasses or goggles. Add a face shield for splash-prone procedures[2][7].

  • Put on the first pair of nitrile or neoprene gloves.

  • If required, don a second pair of gloves, ensuring the outer glove cuff is over the sleeve of the lab coat[7].

3. Handling the Compound:

  • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • After handling, thoroughly wash hands with soap and water, even after wearing gloves[2].

4. Spill Management:

  • In case of a spill, evacuate the immediate area and alert others.

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area[1].

  • Absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials[1].

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

5. Disposal Plan:

  • All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations[8].

  • Do not dispose of this chemical down the drain.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[5][6].

  • Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][5].

By adhering to these guidelines, researchers can safely handle tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate, minimizing the risk of exposure and ensuring a safe laboratory environment.

References

  • PPG. (n.d.). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet tert-Butyl 4-phenylpiperidine-1-carboxylate.
  • KISHIDA CHEMICAL CO., LTD. (2023). tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] - Safety Data Sheet.
  • Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%.
  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
  • CLEAPSS Science. (2022). Student Safety Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate.
  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE.
  • TCI Chemicals. (n.d.). tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate.
  • ChemicalBook. (n.d.). 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Apollo Scientific. (n.d.). tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate Safety Data Sheet.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Providence College. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory.
  • BLD Pharmatech. (2026). 4-(Bromomethyl)-1-methylpiperidine hydrobromide Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.